2-Amino-2-cyclopentylpropanoic acid;hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-cyclopentylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(9,7(10)11)6-4-2-3-5-6;/h6H,2-5,9H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNQPPKHQZKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-2-cyclopentylpropanoic acid hydrochloride
Technical Whitepaper: 2-Amino-2-cyclopentylpropanoic Acid Hydrochloride
Executive Summary
2-Amino-2-cyclopentylpropanoic acid hydrochloride (CAS: 148326-56-1) is a non-proteinogenic,
Chemical Identity & Structural Analysis
The compound is an analog of alanine where the
Table 1: Chemical Identification
| Property | Detail |
| IUPAC Name | 2-Amino-2-cyclopentylpropanoic acid hydrochloride |
| Common Synonyms | |
| CAS Number | 148326-56-1 |
| Molecular Formula | |
| Molecular Weight | 193.67 g/mol |
| Chirality | Contains one chiral center at C2. Available as (R), (S), or racemate. |
| SMILES | CC(C1CCCC1)(N)C(O)=O.Cl |
Structural Visualization
The following diagram illustrates the steric map and connectivity of the molecule.
Physicochemical Properties & The Thorpe-Ingold Effect
Conformational Restriction
The defining feature of 2-amino-2-cyclopentylpropanoic acid is the Thorpe-Ingold effect (gem-dialkyl effect). The two alkyl substituents at the
-
Result: This restricts the available Ramachandran space, energetically favoring helical conformations (
) such as the -helix or -helix. -
Utility: It is used to "lock" bioactive peptides into their receptor-binding conformation, reducing the entropic penalty of binding.
Solubility and Stability
-
Solubility: As a hydrochloride salt, the compound is highly soluble in water and polar organic solvents (methanol, DMSO) but sparingly soluble in non-polar solvents (hexane, ether).
-
Metabolic Stability: The absence of an
-proton renders the molecule immune to racemization and highly resistant to cleavage by standard proteases (e.g., trypsin, chymotrypsin), extending the half-life of peptides containing this residue.
Synthesis & Manufacturing
The most robust synthetic route for
Synthesis Workflow
Detailed Protocol: Synthesis of the Hydrochloride Salt
-
Hydantoin Formation:
-
Dissolve 1-cyclopentylethanone (1.0 eq) in 50% aqueous ethanol.
-
Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Caution: KCN is highly toxic.
-
Heat to 60°C for 24 hours. The hydantoin precipitates upon cooling or concentration.
-
-
Hydrolysis:
-
Suspend the hydantoin in 3M NaOH (excess).
-
Reflux for 48 hours (steric hindrance requires extended hydrolysis times).
-
Monitor by TLC or LC-MS until the hydantoin is consumed.
-
-
Isolation:
-
Cool the solution and neutralize to pH 7 with conc. HCl.
-
Evaporate to dryness. Extract the amino acid with hot methanol (to leave behind NaCl).
-
-
Salt Formation:
-
Dissolve the free amino acid in minimal water/methanol.
-
Add 1.1 eq of 4M HCl in dioxane or aqueous HCl.
-
Evaporate or precipitate with diethyl ether to yield the white crystalline hydrochloride salt.
-
Biological & Pharmaceutical Applications
1. Peptide Backbone Constraint: Replacing a flexible residue (like Alanine) with 2-Amino-2-cyclopentylpropanoic acid restricts the conformational ensemble of a peptide. This is critical in:
-
GPCR Ligands: Locking the active conformation to increase potency.
-
Protein-Protein Interaction Inhibitors: Stabilizing helical epitopes that bind to large surface areas.
2. Transport Studies: Bulky, hydrophobic amino acids often utilize System L (LAT1/LAT2) transporters to cross the blood-brain barrier (BBB). This compound serves as a probe to study transport kinetics or as a scaffold for brain-penetrant prodrugs.
Experimental Protocol: Peptide Coupling (SPPS)
Coupling
Recommended Coupling System:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Conditions: Double coupling, extended time (2-4 hours), elevated temperature (50°C microwave).
Coupling Workflow Diagram
Self-Validating Protocol Steps:
-
Pre-Activation: Mix Fmoc-AA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) immediately before adding to the resin.
-
Coupling: Shake for 3 hours. Drain. Repeat with fresh reagents (Double Coupling).
-
Verification: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines) to ensure the reaction is complete. If blue particles persist, proceed to the "Fail" branch (Acid Fluoride method).
References
-
Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen und
-Aminosäuren. Journal für Praktische Chemie. -
Toniolo, C., et al. (1993).
-disubstituted amino acid residue. Biopolymers. -
Albericio, F., & Chinchilla, R. (2001). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews.
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.
-
PubChem. (2023). Compound Summary: 2-Amino-2-cyclopentylpropanoic acid hydrochloride. National Library of Medicine.
Sources
Molecular weight and formula of 2-Amino-2-cyclopentylpropanoic acid HCl
An In-Depth Technical Guide to 2-Amino-2-cyclopentylpropanoic Acid Hydrochloride
Introduction
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for developing novel therapeutics with enhanced properties. 2-Amino-2-cyclopentylpropanoic acid hydrochloride is a synthetic, non-natural amino acid derivative that presents a unique combination of structural features. Its α,α-disubstituted nature and the presence of a cyclopentyl moiety offer medicinal chemists a valuable building block to introduce conformational rigidity and lipophilicity. This guide provides a comprehensive technical overview of its molecular profile, its strategic importance in drug development, and detailed analytical methodologies for its characterization and quantification, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Profile
2-Amino-2-cyclopentylpropanoic acid HCl is the hydrochloride salt of a cyclic amino acid. The salt form is typically employed to improve the compound's stability and aqueous solubility, which are critical attributes for handling, formulation, and biological assays.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 193.67 g/mol | [1][2] |
| CAS Number | 148326-56-1 | [1] |
| Canonical SMILES | CC(C1CCCC1)(N)C(O)=O.[H]Cl | [1] |
Chemical Structure
The structure features a propanoic acid backbone with both an amino group and a cyclopentyl group attached to the alpha-carbon (C2). This α,α-disubstitution creates a chiral center and sterically hinders rotation around the Cα-C bond, imparting a significant degree of conformational constraint.
Caption: Chemical structure of 2-Amino-2-cyclopentylpropanoic acid HCl.
Structural Implications
-
Conformational Rigidity: The bulky cyclopentyl group restricts the phi (Φ) and psi (Ψ) dihedral angles when this amino acid is incorporated into a peptide chain. This is a powerful tool for locking peptides into specific secondary structures (e.g., turns or helices), which can lead to higher receptor affinity and selectivity.
-
Increased Lipophilicity: The five-carbon aliphatic ring significantly increases the hydrophobicity of the molecule compared to smaller amino acids like alanine or glycine. This can enhance membrane permeability and improve oral bioavailability, key challenges in drug design[3].
-
Proteolytic Stability: Peptidases, the enzymes that degrade proteins and peptides, often have high specificity for natural L-amino acid residues. The steric hindrance provided by the α,α-disubstitution makes peptide bonds involving this residue resistant to enzymatic cleavage, thereby increasing the in-vivo half-life of the peptide therapeutic[4].
Role in Drug Discovery and Medicinal Chemistry
Non-natural amino acids are foundational to the development of next-generation therapeutics. They allow scientists to move beyond the 20 canonical amino acids and design molecules with precisely tailored properties[5].
-
Peptidomimetics: 2-Amino-2-cyclopentylpropanoic acid serves as an excellent scaffold for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties.
-
Prodrug Design: The amino and carboxylic acid groups can be used as handles for prodrug strategies.[]. For instance, conjugating a drug to this amino acid can leverage amino acid transporters for targeted delivery or improve the parent drug's solubility and pharmacokinetic profile[3][].
-
Novel Scaffolds: The unique cyclic structure can be a starting point for the synthesis of novel small-molecule drugs, where the cyclopentyl ring serves as a rigid anchor to orient other functional groups for optimal interaction with a biological target.
Conceptual Synthesis Workflow
The synthesis of α,α-disubstituted amino acids like 2-Amino-2-cyclopentylpropanoic acid often involves multi-step processes. A common and adaptable method is a variation of the Strecker synthesis or the Bucherer-Bergs hydantoin synthesis, followed by hydrolysis. The final step typically involves treatment with hydrochloric acid to form the stable salt[7].
Sources
- 1. 148326-56-1|2-Amino-2-cyclopentylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. americanelements.com [americanelements.com]
- 3. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wuxi Jinghai Amino Acid Co., Ltd [en.chinaaminoacid.com]
- 5. nbinno.com [nbinno.com]
- 7. CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents [patents.google.com]
Technical Guide: Solubility Profile and Solvation Thermodynamics of 2-Amino-2-cyclopentylpropanoic Acid Hydrochloride
Executive Summary & Structural Analysis[1]
2-Amino-2-cyclopentylpropanoic acid hydrochloride (CAS: 148326-56-1) represents a distinct class of
From a solubility perspective, this molecule presents a "Janus-faced" physicochemical profile:
-
The Ionic Core: The
-amino acid hydrochloride moiety ( and ) creates a high-energy crystal lattice dominated by electrostatic interactions and hydrogen bonding networks. -
The Lipophilic Shield: The gem-cyclopentyl and methyl groups create a hydrophobic domain that disrupts water structure (hydrophobic effect), altering solvation thermodynamics compared to simpler analogs like alanine.
This guide provides a predictive solubility framework based on solvation thermodynamics, validated by standard isolation protocols for amino acid salts.[1]
Solubility Profile: Water vs. Organic Solvents[1][2]
The dissolution of this salt is governed by the competition between the Crystal Lattice Energy (which opposes dissolution) and the Solvation Enthalpy (which favors it).[1]
Aqueous Solubility (High)[1][3]
-
Mechanism: Dissociation and Ion-Dipole Hydration.
-
Behavior: Highly soluble.
-
Thermodynamics: Water has a high dielectric constant (
), which effectively screens the electrostatic attraction between the ammonium cation and chloride anion.[1] The water molecules form a structured hydration shell around the ionic headgroup, overcoming the entropic penalty of accommodating the hydrophobic cyclopentyl ring.[1] -
pH Sensitivity: Solubility is pH-dependent.
Organic Solvent Solubility
| Solvent Class | Examples | Solubility Prediction | Mechanistic Rationale |
| Lower Alcohols | Methanol, Ethanol | Moderate to High | These solvents are protic and can donate/accept hydrogen bonds. Methanol is often the solvent of choice for dissolving amino acid salts when water removal is difficult.[1] Solubility decreases as the alkyl chain length increases (MeOH > EtOH > iPrOH).[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Moderate | High dipole moments allow these solvents to solvate the cation, but they lack the hydrogen bond donation capability to effectively stabilize the chloride anion compared to water or methanol.[1] |
| Polar Aprotic (Low) | Acetonitrile, Acetone | Low to Negligible | Insufficient dielectric constant to overcome the strong ionic lattice energy of the hydrochloride salt.[1] Often used as antisolvents to induce crystallization. |
| Non-Polar | Hexane, Toluene, DCM | Insoluble | The Van der Waals interactions between the solvent and the cyclopentyl ring are far too weak to break the ionic lattice.[1] |
Solvation Thermodynamics Visualization
The following diagram illustrates the solvation shell differences that dictate solubility.
[1]
Experimental Protocols for Solubility Determination
As a Senior Scientist, one must never rely solely on literature values for critical raw materials. The following protocols provide a self-validating system for determining exact solubility limits.
Protocol A: Gravimetric Saturation Method (The "Gold Standard")[1]
Objective: Determine the saturation concentration (
-
Preparation: Weigh approximately
of 2-Amino-2-cyclopentylpropanoic acid HCl into a scintillation vial. -
Solvent Addition: Add the target solvent (e.g., Methanol) in
increments.[1] -
Equilibration: Vortex for 1 minute after each addition. If the solid dissolves completely, the limit has not been reached; add more solid.[1]
-
Saturation: Once a visible suspension persists, place the vial in a shaker at
for 24 hours. -
Filtration: Filter the supernatant through a
PTFE syringe filter into a pre-weighed vial. -
Evaporation: Evaporate the solvent (using a Genevac or nitrogen stream) and dry the residue in vacuo to constant weight.
-
Calculation:
Protocol B: Recrystallization Strategy (Purification)[1][3]
This molecule's solubility profile suggests a Solvent/Anti-Solvent purification method.
-
Primary Solvent: Methanol or Water (High Solubility).[1]
-
Anti-Solvent: Diethyl Ether or Acetone (Low Solubility).[1]
Workflow:
-
Dissolve the crude HCl salt in the minimum amount of warm Methanol (
).[1] -
Filter while warm to remove insoluble mechanical impurities.
-
Slowly add Diethyl Ether (or Acetone) with stirring until a persistent cloudiness appears.
-
Cool gradually to
. The high lattice energy of the HCl salt will drive crystallization as the dielectric constant of the mixture drops.
Critical Application: HPLC Method Development
When analyzing solubility samples, UV detection at low wavelengths (
Recommended HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
.[1] -
Mobile Phase A:
TFA in Water (Keeps the acid protonated).[1] -
Mobile Phase B:
TFA in Acetonitrile. -
Gradient:
B to B over 10 minutes.-
Note: The cyclopentyl group provides sufficient hydrophobicity for retention on C18, unlike Glycine or Alanine which often elute in the void volume.[1]
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6993891, (2R)-2-amino-2-cyclopropylpropanoic acid. (Note: Structural analog used for property estimation).[1] Retrieved from [Link][1]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][2] (Foundational text on amino acid solubility thermodynamics). Retrieved from [Link][1]
-
Serafini, M. et al. (2022).
-Amino Acids via Photoredox Catalytic 1,4-Additions. The Journal of Organic Chemistry. (describes synthesis and handling of -disubstituted amino acid salts). Retrieved from [Link][1]
Sources
Engineering Peptide Architectures: A Technical Guide to Conformational Restriction with 2-Amino-2-cyclopentylpropanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of peptide conformation is a cornerstone of modern drug discovery, offering a pathway to enhanced potency, selectivity, and metabolic stability. This guide delves into the principles and practicalities of achieving this control through the incorporation of sterically demanding, non-canonical amino acids. While direct literature on 2-Amino-2-cyclopentylpropanoic acid is nascent, this document will establish the foundational principles of its potential as a potent conformational director. By examining its structural analogs, such as 2-aminocyclopentanecarboxylic acid (ACPC), we will provide a comprehensive framework for its synthesis, incorporation into peptides, and the subsequent analysis of the imposed structural constraints. This guide serves as a technical resource for researchers seeking to exploit the power of conformational restriction in the rational design of next-generation peptide therapeutics.
The Imperative of Conformational Control in Peptide Drug Design
Peptides are exquisite signaling molecules, capable of mediating a vast array of biological processes with high specificity. However, their inherent conformational flexibility in solution often leads to a number of therapeutic liabilities, including:
-
Reduced Receptor Affinity: A flexible peptide must adopt a specific, "bioactive" conformation to bind its target receptor. The energetic cost of this conformational ordering can significantly lower binding affinity.
-
Poor Selectivity: Conformational promiscuity can lead to off-target binding, resulting in undesirable side effects.
-
Susceptibility to Proteolysis: Proteolytic enzymes often recognize and cleave peptides in their extended, flexible conformations.
By introducing conformational constraints, we can pre-organize the peptide into its bioactive conformation, thereby mitigating these challenges and enhancing its drug-like properties.[1][2]
2-Amino-2-cyclopentylpropanoic Acid: A Hypothetical Framework for Conformational Restriction
2-Amino-2-cyclopentylpropanoic acid is an α-amino acid characterized by a gem-dicyclopentyl substitution at the α-carbon. This unique structural feature is anticipated to impose significant steric constraints on the peptide backbone.
Predicted Impact on Backbone Dihedral Angles (φ and ψ)
The Ramachandran plot defines the sterically allowed regions for the backbone dihedral angles, phi (φ) and psi (ψ), of amino acid residues in a polypeptide chain. For a typical L-amino acid like alanine, there are well-defined regions corresponding to α-helical and β-sheet conformations.
The presence of the bulky cyclopentyl group at the α-carbon of 2-Amino-2-cyclopentylpropanoic acid is expected to severely restrict the permissible φ and ψ angles. The steric hindrance between the cyclopentyl ring and the peptide backbone would likely funnel the residue into a highly limited conformational space. This can be a powerful tool for nucleating specific secondary structures or for rigidly fixing the orientation of adjacent amino acid side chains.
A Case Study: 2-Aminocyclopentanecarboxylic Acid (ACPC) as a Structural Analog
While direct experimental data on 2-Amino-2-cyclopentylpropanoic acid is limited, extensive research on the closely related β-amino acid, 2-aminocyclopentanecarboxylic acid (ACPC), provides a valuable blueprint for understanding the conformational impact of a five-membered ring constraint.[1][3][4]
Synthesis of Fmoc-Protected ACPC Stereoisomers
The successful incorporation of non-canonical amino acids into peptides via solid-phase peptide synthesis (SPPS) requires the availability of their fluorenylmethyloxycarbonyl (Fmoc)-protected derivatives. A scalable synthesis for all four stereoisomers of Fmoc-ACPC has been reported, providing a toolkit for systematic conformational studies.[1][3]
Conformational Predispositions of ACPC-Containing Peptides
Oligomers of trans-ACPC have been shown to adopt a well-defined 12-helical conformation, stabilized by a network of 12-membered hydrogen bonds.[5] This contrasts with peptides containing the six-membered ring analog, trans-2-aminocyclohexanecarboxylic acid (ACHC), which favor a 14-helix. This demonstrates the profound influence of the ring size on the resulting secondary structure.
Experimental and Computational Workflows for Conformational Analysis
A multi-pronged approach, combining experimental and computational techniques, is essential for a thorough understanding of the conformational landscape of peptides containing sterically demanding amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides.[6][7] Key NMR experiments include:
-
1D ¹H NMR: Provides initial information on the overall folding and conformational homogeneity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used for the assignment of proton resonances to specific amino acid spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space distance restraints between protons, which are crucial for defining the three-dimensional structure. The observation of specific NOE patterns can indicate the presence of helical or turn structures.[8]
Experimental Protocol: 2D NOESY for a Peptide Containing a Conformationally Restrictive Amino Acid
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity.
-
Data Acquisition: Acquire a 2D NOESY spectrum with a mixing time appropriate for the size of the peptide (typically 100-300 ms for small to medium-sized peptides).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis: Identify and integrate cross-peaks, which correspond to NOEs between spatially close protons. Use these distance restraints in conjunction with computational modeling to generate a family of solution structures.
X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level information on the solid-state conformation of a peptide.[9][10] Obtaining well-diffracting crystals can be a significant bottleneck, but the resulting structure provides an unambiguous view of the peptide's conformation.
Experimental Workflow: Peptide Crystallization and Structure Determination
Caption: Workflow for determining the X-ray crystal structure of a peptide.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the conformational landscape of a peptide in a simulated environment (e.g., in water).[11][12][13] These simulations can be used to:
-
Explore the conformational space accessible to the peptide.
-
Predict the most stable conformations.
-
Understand the influence of the solvent on peptide structure.
-
Refine experimental structures from NMR or X-ray data.
Applications in Drug Discovery and Development
The incorporation of conformationally restricting amino acids like 2-Amino-2-cyclopentylpropanoic acid and its analogs can be a powerful strategy in the development of novel peptide-based therapeutics. The benefits include:
-
Enhanced Target Affinity and Selectivity: By pre-organizing the peptide into its bioactive conformation, binding to the target receptor is enhanced, and off-target interactions are minimized.[1][2]
-
Improved Proteolytic Stability: The rigidified backbone is less susceptible to cleavage by proteases, leading to a longer in vivo half-life.
-
Increased Bioavailability: In some cases, conformational restriction can improve the membrane permeability of peptides, enhancing their oral bioavailability.
Conclusion
While the exploration of 2-Amino-2-cyclopentylpropanoic acid in peptide chemistry is still in its early stages, the foundational principles of conformational restriction through sterically demanding amino acids are well-established. By drawing parallels from structurally related analogs like ACPC, we can anticipate that the gem-dicyclopentyl substitution will be a potent tool for engineering peptides with precisely controlled three-dimensional structures. The experimental and computational workflows outlined in this guide provide a robust framework for researchers to investigate the conformational impact of this and other novel amino acids, ultimately paving the way for the design of more effective and durable peptide therapeutics.
References
-
Nowak, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
Gellman, S. H., et al. (2004). Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12-Helical β-Peptides. Organic Letters. [Link]
-
Nowak, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
-
Nowak, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. PubMed. [Link]
-
Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society. [Link]
-
Polo, E., et al. (2017). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry. [Link]
-
Lee, H.-J., et al. (2013). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. [Link]
-
Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Journal of Biosciences. [Link]
-
(n.d.). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH. Academia.edu. [Link]
-
Ortwine, D. F., et al. (1991). Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry. [Link]
-
Kaur, P., et al. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Chemical Sciences. [Link]
-
D'Andrea, L. D., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]
-
Honda, S., et al. (2008). Crystal Structure of a Ten-Amino Acid Protein. Journal of the American Chemical Society. [Link]
-
(2017). Folding peptides studied by NMR. SeRMN-UAB - Universitat Autònoma de Barcelona. [Link]
-
DeRoches, S. A., et al. (2015). Modeling of peptides containing D-amino acids: Implications on cyclization. Journal of Molecular Graphics and Modelling. [Link]
-
Hughes, C. S., & Walsh, I. (2024). Molecular Modelling in Bioactive Peptide Discovery and Characterisation. International Journal of Molecular Sciences. [Link]
-
Gervay-Hague, J., et al. (2002). Synthesis and NMR studies of cyclopeptides containing a sugar amino Acid. Organic Letters. [Link]
-
Lee, S., et al. (2023). Conformational Analysis of Helical Peptides Incorporating Azepane- Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. ChemRxiv. [Link]
-
Xuan, S., et al. (2021). Conformational modulation and polymerization-induced folding of proteomimetic peptide brush polymers. Chemical Science. [Link]
-
Zhang, Z., et al. (2024). Delta PSA: A New Metric for Conformational Dynamics Underlying Macrocyclic Peptide Permeability. bioRxiv. [Link]
-
Lee, H.-J., et al. (2013). Evaluation of a cyclopentane-based γ-amino acid for the ability to promote α/γ-peptide secondary structure. PubMed. [Link]
-
Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]
-
(2021). 7LIB: X-ray crystal structure of a cyclic peptide containing beta-2-microglobulin (63-69) and a gamma-methylornithine turn unit. RCSB PDB. [Link]
-
Balaram, P. (1985). Proton NMR studies of peptide conformations. Journal of Chemical Sciences. [Link]
-
Gardner, J. A. (2015). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. [Link]
-
DeRoches, S. A., et al. (2015). Modeling of peptides containing D-amino acids: Implications on cyclization. ResearchGate. [Link]
-
Toropov, A. A., et al. (2023). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. International Journal of Molecular Sciences. [Link]
-
Bychkov, M. L., et al. (2024). Two Amino Acid Substitutions Improve the Pharmacological Profile of the Snake Venom Peptide Mambalgin. Toxins. [Link]
-
Han, H., & Lee, T. H. (2020). Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics. Antibiotics. [Link]
Sources
- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. ias.ac.in [ias.ac.in]
- 8. ias.ac.in [ias.ac.in]
- 9. (PDF) X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Diamino Acid Peptide: Cyclo( l -HomoCySH- l -HomoCySH [academia.edu]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. experts.umn.edu [experts.umn.edu]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. researchgate.net [researchgate.net]
The Strategic Role of 2-Amino-2-cyclopentylpropanoic Acid in Advanced Peptidomimetic Design
Topic: Role of 2-Amino-2-cyclopentylpropanoic acid in peptidomimetics design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Architecture of Constraint
In the landscape of peptidomimetics, the transition from linear, flexible peptides to structured, bioavailable therapeutics hinges on conformational restriction.[1] 2-Amino-2-cyclopentylpropanoic acid (often referred to as
This specific structural modification confers three critical properties:
-
Chiral Helicity Induction: Unlike the achiral Aib (2-aminoisobutyric acid) or Ac5c (1-aminocyclopentanecarboxylic acid), 2-amino-2-cyclopentylpropanoic acid is chiral. It dictates not just the presence of a helix but its screw sense (left- vs. right-handed), allowing for precise tuning of receptor affinity.
-
Steric Shielding: The bulk of the gem-disubstitution (methyl + cyclopentyl) creates an "umbrella effect," rendering the adjacent amide bonds nearly impervious to proteolytic cleavage.
-
Lipophilic Anchoring: The cyclopentyl ring provides a significant hydrophobic surface area (approx. 2.5 Å radius), ideal for engaging deep hydrophobic pockets in GPCRs and protein-protein interaction (PPI) interfaces.
This guide details the structural mechanics, synthesis, and application of this moiety in modern drug design.[2]
Structural Mechanics & Conformational Control
The Quaternary Effect
The introduction of a second alkyl group at the
-
Thorpe-Ingold Effect: The gem-dimethyl effect (or in this case, gem-methyl/cyclopentyl) forces the backbone into a folded conformation to minimize steric clash between the side chains.
-
Helix Promotion: Like Aib, 2-amino-2-cyclopentylpropanoic acid strongly favors
-helical or -helical conformations. However, the asymmetry of the cyclopentyl group vs. the methyl group allows for the isolation of specific helical screw senses, which is impossible with symmetric disubstituted amino acids.
Comparative Profile
The table below contrasts 2-amino-2-cyclopentylpropanoic acid with standard conformational tools.
| Feature | 2-Amino-2-cyclopentylpropanoic Acid | Aib (2-Aminoisobutyric Acid) | Ac5c (1-Aminocyclopentanecarboxylic Acid) |
| Structure | |||
| Chirality | Chiral ( | Achiral | Achiral |
| Helicity | Screw-sense selective | Promotes both | Promotes both |
| Steric Bulk | High (Asymmetric) | Low (Symmetric) | Medium (Constrained ring) |
| Lipophilicity | High | Low | Medium |
| Primary Use | Chiral helix locking, hydrophobic core filling | General helix induction |
Synthetic Pathways[4]
Constructing a quaternary carbon with a bulky cyclopentyl group requires overcoming significant steric hindrance. The Bucherer-Bergs reaction is the preferred route for generating the hydantoin intermediate, followed by hydrolysis.
Synthesis Workflow (DOT Diagram)
Figure 1: Synthetic pathway for 2-Amino-2-cyclopentylpropanoic acid via the Bucherer-Bergs hydantoin method.
Protocol: Bucherer-Bergs Synthesis
Objective: Synthesis of DL-2-amino-2-cyclopentylpropanoic acid.
-
Hydantoin Formation:
-
Dissolve cyclopentyl methyl ketone (10 mmol) in 50% EtOH/H2O (20 mL).
-
Add ammonium carbonate (30 mmol) and potassium cyanide (15 mmol). Caution: KCN is highly toxic. Work in a ventilated hood with appropriate safety protocols.
-
Stir at 60°C for 24 hours. The solution will become clear, then precipitate the hydantoin.
-
Cool, filter the white solid, and wash with cold water. Yield is typically >70%.
-
-
Hydrolysis:
-
Suspend the hydantoin (5 mmol) in 3M NaOH (15 mL).
-
Reflux for 48 hours (sealed vessel preferred to prevent ammonia loss initially, then open to drive off NH3).
-
Neutralize with HCl to pH 6.0 to precipitate the amino acid.
-
Recrystallize from water/ethanol.
-
-
Resolution (Optional but Recommended):
-
Acetylate the racemic amino acid (Ac2O/NaOH).
-
Treat with Hog Kidney Acylase I at pH 7.5. The enzyme selectively hydrolyzes the L-isomer (S-configuration) acetyl group.
-
Separate the free L-amino acid from the unreacted D-acetyl-amino acid via ion-exchange chromatography.
-
Peptidomimetic Applications
Helix Stabilization in PPI Inhibitors
Protein-Protein Interactions (PPIs) often involve large, flat hydrophobic surfaces mediated by
-
Mechanism: Replacing a native hydrophobic residue (like Leucine or Phenylalanine) with 2-amino-2-cyclopentylpropanoic acid locks the bioactive helical conformation.
-
Advantage: The
-methyl group prevents unfolding, while the cyclopentyl group mimics the native side chain's interaction with the hydrophobic cleft.
Enhancing Metabolic Stability
Peptides containing
-
Steric Shielding: The quaternary center prevents the formation of the tetrahedral transition state required for amide bond hydrolysis.
-
Half-Life Extension: Incorporation of a single residue can extend the plasma half-life of a peptide from minutes to hours.
Solid-Phase Peptide Synthesis (SPPS) Incorporation
Due to the steric bulk of the quaternary center, coupling this amino acid is difficult. Standard HBTU/HOBt protocols often fail or result in deletion sequences.
Optimized Coupling Protocol:
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Conditions:
-
Resin: Low loading resin (0.3–0.5 mmol/g) to reduce inter-chain aggregation.
-
Stoichiometry: 4 eq. Fmoc-AA : 4 eq. HATU : 8 eq. DIPEA.
-
Time: Double coupling (2 x 2 hours) or microwave-assisted coupling (75°C for 10 min).
-
-
N-Terminal Deprotection: The deprotection of the Fmoc group after coupling this residue can be slow due to steric hindrance. Use 20% Piperidine/DMF with 0.1M DBU for enhanced efficiency.
Logical Framework for Design
When should you select 2-amino-2-cyclopentylpropanoic acid over other constraints?
Figure 2: Decision logic for selecting 2-amino-2-cyclopentylpropanoic acid in peptidomimetic design.
References
-
Structure and Properties of Alpha-Methyl Amino Acids
- Title: Conformational properties of alpha,alpha-disubstituted amino acids.
- Source: Toniolo, C., et al. Biopolymers.
-
URL: [Link] (General reference for
-disubstitution effects).
-
Synthesis via Bucherer-Bergs
- Title: Synthesis of 2-Amino-2-cyclopentylpropanoic acid hydrochloride.
- Source: BLD Pharm / PubChem.
-
URL: [Link]
-
Peptidomimetic Applic
- Title: Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing -Carbocyclic -Disubstituted -Amino Acids.
- Source: MDPI Molecules.
-
URL: [Link]
-
Coupling Reagents for Hindered Amino Acids
- Title: HATU: A superior reagent for the synthesis of hindered peptides.
- Source: Carpino, L. A. J. Am. Chem. Soc.
-
URL: [Link]
Sources
An In-depth Technical Guide to the Safe Handling and Application of 2-Amino-2-cyclopentylpropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for 2-Amino-2-cyclopentylpropanoic acid hydrochloride (CAS No. 148326-56-1) is not publicly available. This technical guide has been compiled using information from chemical suppliers and data from structurally analogous compounds. All information should be used as a guideline and in conjunction with established laboratory safety protocols. Independent risk assessments are crucial before handling this compound.
Introduction
2-Amino-2-cyclopentylpropanoic acid hydrochloride is a synthetic amino acid derivative of interest in pharmaceutical research and drug development. Its unique cyclopentyl moiety introduces conformational constraints that can be valuable in designing molecules with specific biological activities. As with any novel chemical entity, a thorough understanding of its properties and safe handling procedures is paramount for researchers. This guide provides a detailed overview of the known and inferred safety and handling information for this compound, drawing from available data on the compound itself and its structural analogs.
Chemical and Physical Properties
While a complete, experimentally verified set of physical properties for 2-Amino-2-cyclopentylpropanoic acid hydrochloride is not available, the following table summarizes known identifiers and data extrapolated from similar compounds.
| Property | Value | Source/Analogy |
| CAS Number | 148326-56-1 | [1] |
| Molecular Formula | C8H16ClNO2 | [1] |
| Molecular Weight | 193.67 g/mol | [1] |
| Appearance | White to off-white solid/powder | Inferred from analogs[2] |
| Melting Point | 218 - 220 °C | Analog: (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride[3] |
| Solubility | Soluble in water | Analog: (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride[3] |
| Stability | Stable under recommended storage conditions | [3][4] |
Hazard Identification and GHS Classification
A formal GHS classification for this specific compound is not established. However, based on data from analogous compounds, the following potential hazards should be considered.
Potential Health Effects:
-
Oral: May be harmful if swallowed. A structural analog, 2-amino-2-cyclopropylacetic acid hydrochloride, is classified as "Harmful if swallowed" (H302)[5][6].
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[4] Dust inhalation should be avoided.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
GHS Pictogram (Inferred):
Signal Word (Inferred): Warning[6]
Hazard Statements (Inferred):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Safe Handling and Storage
The following protocols are based on general best practices for handling amino acid hydrochlorides and similar research chemicals.
Exposure Controls and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The following diagram outlines the recommended PPE and engineering controls.
Caption: Recommended PPE and Engineering Controls.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[3] In a well-ventilated fume hood, respiratory protection may not be required.[4]
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[3][4]
-
Store in a cool environment.[3]
-
Incompatible Materials: Avoid strong oxidizing agents and strong acids.[3][4]
First Aid Measures
In the event of exposure, follow these first aid protocols and seek medical attention.
Caption: First Aid Response Workflow.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[3]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and get medical attention.[3]
Accidental Release and Disposal
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Avoid dust formation.[4]
-
Spill Cleanup:
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Disposal Considerations
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[4] Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Protocol for Preparing a Stock Solution (e.g., 10 mM in Water)
This protocol outlines the steps for safely preparing an aqueous stock solution. The causality behind these steps is to minimize exposure and ensure accurate concentration.
-
Pre-weighing Preparation:
-
Don a lab coat, chemical-resistant gloves, and safety goggles.
-
Perform all weighing and handling within a chemical fume hood.
-
Use an anti-static weigh boat to prevent scattering of the fine powder.
-
-
Weighing the Compound:
-
Tare an analytical balance with the weigh boat.
-
Carefully weigh out 1.937 mg of 2-Amino-2-cyclopentylpropanoic acid hydrochloride for a 1 mL 10 mM solution (or a scaled-up equivalent).
-
-
Dissolution:
-
Transfer the weighed compound to a volumetric flask.
-
Add approximately 80% of the final volume of deionized water.
-
Cap and vortex or sonicate until the solid is fully dissolved. The hydrochloride salt form is expected to enhance aqueous solubility.[7]
-
-
Final Volume Adjustment:
-
Bring the solution to the final volume with deionized water.
-
Invert the flask several times to ensure homogeneity.
-
-
Storage:
-
Transfer the solution to a clearly labeled storage vial.
-
Store at the recommended temperature, typically 2-8°C for short-term use. For long-term storage, consider aliquoting and freezing at -20°C or -80°C to minimize freeze-thaw cycles.
-
General Protocol for Use in Cell Culture
When introducing a new compound into cell culture, it is critical to first determine its cytotoxic concentration range.
-
Aseptic Preparation:
-
Prepare a sterile-filtered stock solution (using a 0.22 µm syringe filter) in a certified biological safety cabinet.
-
Use sterile cell culture medium or a suitable vehicle (e.g., PBS) for dilution.
-
-
Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®):
-
Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
Prepare a serial dilution of the compound in complete cell culture medium.
-
Treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle-only control.
-
Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Perform the viability assay according to the manufacturer's instructions.
-
This self-validating step ensures that subsequent experiments are performed at non-toxic concentrations.
-
-
Functional Assays:
-
Based on the cytotoxicity data, select appropriate concentrations for your functional experiments (e.g., receptor binding, enzyme inhibition).
-
Toxicological and Ecological Information
-
Acute Toxicity: No specific data is available for this compound. An analog, 2-amino-2-cyclopropylacetic acid hydrochloride, is classified as harmful if swallowed.[5]
-
Chronic Toxicity, Carcinogenicity, Mutagenicity: No data available.[4]
-
Ecological Information: No data available. Do not allow the material to be released into the environment without proper governmental permits.
Conclusion
While 2-Amino-2-cyclopentylpropanoic acid hydrochloride is a promising compound for research, the lack of a comprehensive SDS necessitates a cautious and informed approach to its handling. By adhering to the guidelines presented in this technical guide, which are synthesized from data on analogous compounds and general laboratory safety principles, researchers can minimize risks and work safely with this novel chemical entity. Always prioritize a thorough risk assessment and the use of appropriate personal protective equipment.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Amino-N-cyclopropylacetamide hydrochloride. Retrieved from [Link]
Sources
- 1. 148326-56-1|2-Amino-2-cyclopentylpropanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. peptide.com [peptide.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-2-cyclopropylpropanoic acid | 5687-72-9 [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Non-Natural Amino Acid Derivatives Using 2-Amino-2-cyclopentylpropanoic Acid
Introduction: The Role of Conformational Constraint in Modern Drug Design
In the landscape of contemporary drug discovery, particularly in peptide therapeutics, the use of non-natural amino acids (NNAAs) has transitioned from a niche academic pursuit to a cornerstone of medicinal chemistry.[] These bespoke building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability.[2] By introducing strategic modifications, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based drug candidates.[]
One of the most effective strategies in NNAA design is the introduction of conformational constraints.[3][4] By restricting the rotational freedom of the peptide backbone or side chains, we can pre-organize a peptide into its bioactive conformation, which can lead to enhanced binding affinity and target specificity.[4] Furthermore, such constraints often render the peptide resistant to proteolytic degradation.[5]
2-Amino-2-cyclopentylpropanoic acid is an exemplary scaffold for inducing such constraints. As a Cα-tetrasubstituted amino acid, its rigid cyclopentyl group imposes significant steric hindrance, locking the local backbone dihedral angles (φ/ψ). This guide provides an in-depth exploration of the synthetic challenges and solutions associated with this valuable building block, offering detailed protocols for its derivatization and incorporation into peptide sequences.
Core Synthetic Challenge: Overcoming Steric Hindrance
The primary obstacle in the chemical manipulation of 2-Amino-2-cyclopentylpropanoic acid is the severe steric congestion around the α-carbon. The bulky cyclopentyl group shields both the amino and carboxyl functionalities, drastically slowing the kinetics of standard N-terminal protection and peptide coupling reactions.[6][7] This necessitates the use of highly reactive reagents and optimized reaction conditions to achieve efficient transformations.
Caption: Steric shielding of reactive centers in 2-Amino-2-cyclopentylpropanoic acid.
Application Note 1: Efficient N-Terminal Fmoc Protection
For Solid-Phase Peptide Synthesis (SPPS), the α-amino group must be temporarily protected, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.[8] Due to the steric hindrance of 2-Amino-2-cyclopentylpropanoic acid, standard protection protocols may result in low yields or require excessively long reaction times. The following protocol utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), a reliable and highly reactive agent for this purpose.
Protocol 1: N-Fmoc Protection of 2-Amino-2-cyclopentylpropanoic Acid
1. Materials & Reagents:
-
2-Amino-2-cyclopentylpropanoic acid
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 equivalents)
-
Sodium Bicarbonate (NaHCO₃) (2.5 equivalents)
-
Solvent: 1,4-Dioxane and Deionized Water (2:1 v/v)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Standard glassware for organic synthesis
2. Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Amino-2-cyclopentylpropanoic acid and sodium bicarbonate in the 1,4-dioxane/water mixture in a round-bottom flask. Stir at room temperature until all solids are dissolved.
-
Addition of Fmoc-OSu: Add Fmoc-OSu to the solution. The reaction mixture may become cloudy.
-
Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.
-
Workup - Quenching and Acidification: Once the reaction is complete, remove the 1,4-dioxane using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Fmoc-OSu and byproducts. Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl while cooling in an ice bath. The Fmoc-protected product should precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification & Characterization: The crude Fmoc-2-Amino-2-cyclopentylpropanoic acid can be purified by flash chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Workflow for N-Fmoc protection of the sterically hindered amino acid.
Application Note 2: Advanced Coupling Strategies for Peptide Synthesis
Incorporating the Fmoc-protected building block into a peptide sequence is the most challenging step. Standard coupling reagents like DCC/HOBt are often too slow and inefficient. Success relies on using potent activating agents and optimized conditions to drive the reaction to completion.[8][9]
Causality Behind Reagent Choice: The effectiveness of a coupling reagent for hindered systems is determined by its ability to rapidly form a highly reactive acylating species that is sterically accessible. Modern uronium/aminium-based reagents, such as HATU and HCTU, excel in this regard by forming activated esters that react quickly with the N-terminal amine of the peptide chain.[9]
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Name | Full Name | Class | Key Advantages for Hindered Coupling | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Extremely fast activation; low racemization; highly effective for hindered systems.[9] | Higher cost; requires a non-nucleophilic base (e.g., DIEA). |
| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium | Very high reactivity, similar to HATU; often more cost-effective.[9] | Can be sensitive to moisture. |
| Fmoc-AA-F | Fmoc-Amino Acid Fluoride | Acid Halide | Highly reactive acylating agents; particularly useful for the most difficult couplings.[8] | Must be prepared in situ or handled with care due to reactivity. |
| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate | Carbodiimide | Good performance with minimal racemization; cost-effective. | Slower kinetics than uronium salts; may require longer coupling times. |
Protocol 2: SPPS Incorporation of Fmoc-2-Amino-2-cyclopentylpropanoic acid-OH
This protocol assumes a standard manual or automated Solid-Phase Peptide Synthesis (SPPS) workflow on a resin support (e.g., Rink Amide resin).[6]
1. Materials & Reagents:
-
Fmoc-protected peptide-resin
-
Fmoc-2-Amino-2-cyclopentylpropanoic acid-OH (4 equivalents relative to resin loading)
-
HATU (3.95 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (8 equivalents)
-
SPPS-grade Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Kaiser Test Kit or TNBS solution
-
SPPS reaction vessel
2. Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min, then 15 min) to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.
-
Pre-activation of Amino Acid: In a separate vial, dissolve Fmoc-2-Amino-2-cyclopentylpropanoic acid-OH and HATU in DMF. Add DIEA and allow the solution to pre-activate for 2-5 minutes. The solution should change color.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for a minimum of 2 hours. For this highly hindered residue, a 4-hour or even overnight coupling may be beneficial.
-
Monitoring for Completion: After the initial coupling time, take a small sample of resin beads and perform a Kaiser test.[9] A positive test (blue beads) indicates the presence of unreacted free amines, meaning the coupling is incomplete.
-
Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 4-6 with a fresh solution of activated amino acid. This "double coupling" is often essential for sterically demanding residues.[9]
-
Final Wash: Once a negative Kaiser test (colorless or yellow beads) is achieved, wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle of synthesis.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Sterically Hindered Dipeptides.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Timmerman, P. (2024, March 17). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. European Pharmaceutical Review.
- Ito, Y., & Abe, H. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace.
- Fields, G. B. (n.d.). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Wang, H., et al. (2021, March 25). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Chemical Biology.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Abreu, I. S., et al. (2023, June 12). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules.
- Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
Sources
- 2. scispace.com [scispace.com]
- 3. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 4. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Efficiency Microwave Synthesis of Peptides Containing 2-Amino-2-cyclopentylpropanoic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Lid" Effect
2-Amino-2-cyclopentylpropanoic acid represents a class of "extremely hindered"
This steric bulk creates a "lid" over the
The Solution: Dielectric Heating Microwave irradiation is not merely a heating method; it is a kinetic enabler. By aligning the dipoles of the polar solvent (DMF/NMP) and the backbone amides, microwave energy generates internal heat that induces rapid chain movement (reptation). This disruption of inter-chain aggregation exposes the sterically shielded N-terminus of the Cpe residue, overcoming the high activation energy barrier required for coupling.
Part 2: Experimental Protocols
Reagent Preparation & Setup[1][2][3][4][5]
| Component | Recommendation | Rationale |
| Resin | ChemMatrix® or Rink Amide ProTide | PEG-based resins swell better in polar solvents, essential for hindered sequences. |
| Solvent | NMP (N-methyl-2-pyrrolidone) | Higher dipole moment than DMF; superior for preventing aggregation in hydrophobic sequences. |
| Activator | DIC / Oxyma Pure | Preferred. Generates fewer side reactions (racemization/epimerization) at high temperatures compared to HATU. |
| Alt. Activator | HATU / DIPEA | Use only if DIC/Oxyma fails. Higher risk of enantiomerization at >75°C. |
| Base | DIPEA (Diisopropylethylamine) | Standard base. Use Collidine if coupling Cys/His to prevent racemization.[1] |
Protocol A: Coupling of Fmoc-Cpe-OH (The Insertion)
Objective: Attaching the hindered amino acid to the growing chain.
Mechanism: The carboxyl group of Cpe is hindered, but less so than its amine. Standard high-energy coupling usually suffices.
-
Pre-Activation:
-
Dissolve Fmoc-Cpe-OH (5.0 eq) and Oxyma Pure (5.0 eq) in NMP.
-
Add DIC (5.0 eq) immediately prior to delivery.
-
Note: Do not pre-incubate for >2 mins to avoid formation of inactive N-acylurea.
-
-
Microwave Irradiation:
-
Temp: 90°C
-
Time: 10 minutes
-
Power: Dynamic (maintain
T, max 30W for small scale).
-
-
Monitoring:
-
Perform a micro-cleavage to verify insertion via LC-MS.
-
Protocol B: Coupling onto Cpe (The Bottleneck)
Objective: Attaching the NEXT amino acid to the sterically shielded Cpe amine. Critical Alert: This is the step where 90% of failures occur. The "lid" effect is maximal here.
Method 1: High-Temp Carbodiimide (Standard)
-
Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to suppress aspartimide if Asp is present).
-
MW: 75°C for 3 mins (Single Step).
-
-
Coupling:
-
AA (5 eq) / DIC (5 eq) / Oxyma (5 eq) in NMP.
-
Cycle 1: 90°C for 10 mins.
-
Cycle 2 (Double Couple): 90°C for 10 mins (Fresh reagents).
-
Method 2: The "Acyl Fluoride" Nuclear Option (For Failed Couplings) If Method 1 yields <80% conversion, switch to Acyl Fluorides. This generates the highly reactive acid fluoride species, which is small enough to penetrate the steric shield.
-
Reagents: Fmoc-AA-OH (4 eq), TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (4 eq), DIPEA (8 eq).
-
Solvent: DCM/DMF (1:1) - DCM helps solubilize the acid fluoride intermediate.[2]
-
Condition:
-
Pre-activation: 0°C for 15 mins (in separate vial).
-
Reaction: Add to resin.[2][] MW 75°C for 15 mins.
-
Part 3: Visualization & Workflow
The MW-SPPS Optimization Cycle
This diagram illustrates the standard workflow with decision gates for hindered residues.
Figure 1: Optimized Microwave SPPS Workflow for Hindered Peptides. Note the specific branch for high-energy coupling.
Mechanism of Steric Hindrance (Conceptual)
Figure 2: The "Lid Effect" where the cyclopentyl ring physically obstructs the nucleophilic attack path.
Part 4: Quality Control & Troubleshooting
The Chloranil Test
Do NOT rely on the Kaiser (ninhydrin) test for Cpe couplings. The ninhydrin reaction requires a primary amine. The steric bulk of Cpe often yields false negatives (appearing coupled when it is not) or false positives (appearing uncoupled due to slow reaction with ninhydrin).
-
Protocol: Use the Chloranil test (Acetaldehyde/Chloranil). It is more sensitive for secondary amines and hindered primary amines.
-
Result: Blue/Green beads = Free amine (Incomplete coupling). Colorless = Complete.
Racemization Watch
While Cpe cannot racemize (no
-
Mitigation: If the peptide contains Cys/His, perform the Cpe coupling at 90°C, but revert to 50°C (max) for the Cys/His coupling steps specifically. Use Oxyma Pure exclusively, as it suppresses racemization better than HOBt/HOAt at high temperatures [1].
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.
-
Biotage Application Note AN068. "Peptide Synthesis Workflow: Optimization of protocols and synthesis of difficult sequences."
-
CEM Corporation. "Microwave Synthesis of Peptides Containing Sterically Hindered Amino Acids." Liberty Blue Application Notes.
-
Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Amino Acid Fluorides and Their Use in Peptide Synthesis." Journal of the American Chemical Society.
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.
Sources
Application Notes & Protocols: Leveraging 2-Amino-2-cyclopentylpropanoic acid HCl in Medicinal Chemistry Libraries
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Peptides and peptidomimetics represent a promising class of therapeutics, yet their development is often hampered by challenges such as poor metabolic stability and conformational flexibility, which can lead to non-specific binding and reduced potency.[1] The introduction of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a critical tool to overcome these limitations.[1][2]
Among the diverse array of available UAAs, conformationally constrained variants play a pivotal role.[3][4][5] By restricting the torsional angles (phi, φ, and psi, ψ) of the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. This can lead to significant improvements in binding affinity and selectivity.[3] 2-Amino-2-cyclopentylpropanoic acid, an α,α-disubstituted amino acid, is an exemplary member of this class. The presence of the cyclopentyl ring fused to the α-carbon imposes significant steric hindrance, effectively "locking" the local backbone geometry.
This guide provides an in-depth overview of the strategic advantages and practical applications of 2-Amino-2-cyclopentylpropanoic acid HCl in the design and synthesis of medicinal chemistry libraries, complete with detailed protocols for its successful incorporation.
Properties and Advantages of 2-Amino-2-cyclopentylpropanoic Acid
The decision to incorporate a specific UAA into a drug discovery campaign is driven by its unique physicochemical properties. 2-Amino-2-cyclopentylpropanoic acid offers several distinct advantages that make it a valuable tool for medicinal chemists.
Key Physicochemical Properties
| Property | Value/Description | Implication in Drug Design |
| Molecular Formula | C8H15NO2·HCl | - |
| Molecular Weight | 193.67 g/mol (as HCl salt) | Contributes moderately to overall molecular weight. |
| Structure | α,α-disubstituted amino acid with a cyclopentyl ring. | Induces significant conformational constraint. |
| Lipophilicity | The cyclopentyl group increases local lipophilicity. | Can enhance membrane permeability and hydrophobic interactions with protein targets.[1][6] |
| Metabolic Stability | The α,α-disubstitution pattern sterically shields the adjacent peptide bonds. | Confers resistance to degradation by peptidases, increasing the molecule's in vivo half-life.[2][7] |
Core Advantages in Library Design
-
Conformational Rigidity: The primary advantage is the predictable and restricted geometry it imparts on a peptide or small molecule scaffold.[3][4][5] This is crucial for mapping the three-dimensional pharmacophore required for interaction with a biological target. By systematically replacing native amino acids with this constrained analog, researchers can probe the required conformation for activity.
-
Increased Potency & Selectivity: By pre-organizing the ligand into its bioactive conformation, the entropic cost of binding is lowered, which can lead to a direct increase in binding affinity (potency).[3] Furthermore, this defined shape can reduce off-target binding, thereby improving selectivity.
-
Enhanced Metabolic Stability: Peptidic drugs are notoriously susceptible to rapid cleavage by proteases in vivo. The steric bulk of the cyclopentyl group adjacent to the peptide bond provides a powerful shield against enzymatic degradation, a critical feature for developing orally bioavailable drugs.[2][7]
-
Improved Pharmacokinetics: The increased lipophilicity imparted by the cyclopentyl moiety can improve a compound's ability to cross biological membranes, a key factor in absorption and distribution.[1][6] This makes it a useful building block when designing prodrugs or modifying parent drugs to enhance their delivery.[8][][10]
Application in Medicinal Chemistry Library Synthesis
The true power of 2-Amino-2-cyclopentylpropanoic acid is realized when it is incorporated into combinatorial libraries, allowing for the rapid exploration of chemical space around a specific, rigidified core.
Workflow for Library Synthesis & Screening
The following diagram illustrates a typical workflow for utilizing 2-Amino-2-cyclopentylpropanoic acid in a library-based drug discovery campaign.
Caption: Figure 1. Drug discovery workflow using constrained amino acids.
This iterative process allows researchers to systematically introduce conformational constraints and observe the resulting impact on biological activity, leading to a more refined understanding of the structure-activity relationship (SAR).
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the incorporation of Fmoc-protected 2-Amino-2-cyclopentylpropanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS).
Protocol 4.1: Manual Fmoc-SPPS Incorporation
This protocol details the manual coupling of Fmoc-2-amino-2-cyclopentylpropanoic acid-OH onto a resin-bound peptide chain with a free N-terminal amine.
Rationale: Due to the steric hindrance of α,α-disubstituted amino acids, a potent coupling reagent and extended reaction times are necessary to ensure complete acylation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high reactivity and low propensity for racemization.[11]
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-2-amino-2-cyclopentylpropanoic acid-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Hand-coupling reaction vessel
-
Nitrogen line for agitation/drying
Procedure:
-
Resin Preparation:
-
Transfer the peptide-resin (1.0 eq.) to the reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine/DMF solution to the resin until it is fully covered.
-
Agitate gently for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 min).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-2-amino-2-cyclopentylpropanoic acid-OH (3.0 eq.) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6.0 eq.) to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture using a shaker or gentle nitrogen bubbling.
-
Allow the reaction to proceed for 4 to 12 hours at room temperature.
-
Expert Insight: The extended coupling time is critical to overcome the steric hindrance of the α,α-disubstituted amino acid.
-
-
Quality Control (Kaiser Test):
-
After the coupling period, take a small sample of beads (~5-10) and wash them thoroughly with DMF and then DCM.
-
Perform a Kaiser (ninhydrin) test.
-
Interpretation:
-
Yellow/Colorless beads: Coupling is complete. Proceed to the next step.
-
Blue/Purple beads: Incomplete coupling. Redose the resin with a freshly prepared activated amino acid solution and allow it to react for another 4 hours.
-
-
-
Washing:
-
Once the coupling is complete (Kaiser test negative), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to prepare for the next cycle of deprotection and coupling.
-
Visualizing the Coupling Advantage
The cyclopentyl group forces a rigid conformation, which is the primary reason for its use. This can be visualized as a "molecular lock."
Caption: Figure 2. Comparison of backbone flexibility.
References
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- Pharmaffiliates. (n.d.). 2-Amino-2-t-butylpropanoic acid HCl. Pharmaffiliates. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTqJ9XrMzhGlLvMMNzqtPVxo0NtKkm5PzVsQBucMkI1ovuO0msXvlWN1jRfqOJb2aTVEoA6IGn098M7tuaiw1a9tygpup9DXDk6M8rkqf7vaTCv4KME98RXzZNGNAeghmJxUr-Hmu8j_6-XDMCJAffq8ltDeVnuWRFE1qguI7WYxyWCNzC_Npnp7t1DkT4zRapTrkd0-0cLaB]
- Sari, Y., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBm_YnNuscVrt40hAJ0G_SdMKxk6ahi0MAhkD81bohW16MIa1YfQWuVl8A66NHrCdvMHi5bt27ye-aO8_YNxDpWewyQwQW8eTX0_HI10d5Cltk-qJC0WNVlRdPiIwI6qQ3nZ2I]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Exploring Ramachandran and Chi Space: Conformationally Constraine...: Ingenta Connect [ingentaconnect.com]
- 4. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Overcoming steric hindrance during coupling of 2-Amino-2-cyclopentylpropanoic acid
Technical Support Center: Overcoming Steric Hindrance in 2-Amino-2-cyclopentylpropanoic Acid Coupling
Executive Summary
Subject: 2-Amino-2-cyclopentylpropanoic acid (
Part 1: The Technical Challenge
Q: Why is this specific amino acid failing in my standard coupling protocol?
A: The failure stems from the structural geometry of 2-Amino-2-cyclopentylpropanoic acid. Unlike standard amino acids, the
This creates a "molecular shield" around the carbonyl carbon. Standard activation reagents (like HBTU or EDC) generate active esters that are too bulky to penetrate this shield effectively. Furthermore, the nucleophilic amine of the incoming residue (or the amine of this residue if it is the nucleophile) is sterically crowded, reducing the kinetic rate of amide bond formation by orders of magnitude.
Part 2: Reagent Selection & Strategy
Q: Which coupling reagents are mandatory for this synthesis?
Do not use standard reagents. Select from the "High-Efficiency" tier below.[1]
| Tier | Reagent | Mechanism | Recommendation |
| Tier 1 (Gold Standard) | HATU or COMU | Generates highly reactive -OAt (7-azabenzotriazole) or Oxyma esters. The nitrogen in the pyridine ring of HOAt provides "anchimeric assistance" (neighboring group participation) that accelerates the reaction. | Start Here. Use with microwave heating. |
| Tier 2 (The Heavy Lifter) | PyAOP | Phosphonium analog of HATU.[1] Avoids guanidinium byproduct formation (a risk with HATU if the reaction is slow). | Use if HATU fails or if capping is observed. |
| Tier 3 (The Nuclear Option) | Acid Fluorides (TFFH) | Converts the carboxyl group into an acid fluoride (-COF). The small size of the fluoride atom minimizes steric bulk, allowing the electrophile to bypass the steric shield. | Use for extremely difficult couplings where Tier 1/2 fail. |
Part 3: Optimized Protocols
Protocol A: Microwave-Assisted HATU Coupling (Recommended)
Best for: Solid Phase Peptide Synthesis (SPPS) and general solution phase.
Reagents:
-
Amino Acid: 4.0 equiv
-
HATU: 3.9 equiv[2]
-
HOAt (Optional additive): 4.0 equiv
-
DIEA (Diisopropylethylamine): 8.0 equiv
-
Solvent: NMP (N-methylpyrrolidone) - Crucial for solvating hydrophobic hindered residues.
Workflow:
-
Dissolution: Dissolve the amino acid and HATU in NMP.
-
Activation: Add DIEA. Shake for exactly 30 seconds . Note: Do not pre-activate for longer; the active ester is unstable.
-
Coupling: Add the mixture immediately to the resin/amine.
-
Microwave Irradiation:
-
Temperature: 75°C
-
Power: 25-30W (maintain temperature, do not boil)
-
Time: 2 x 10 minutes (Double Coupling is mandatory).
-
-
Wash: Wash thoroughly with DMF and DCM.
Protocol B: The Acid Fluoride Method
Best for: Extremely hindered sequences where HATU yields <20%.
Reagents:
-
Amino Acid: 3.0 equiv
-
TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate): 3.0 equiv
-
DIEA: 6.0 equiv
-
Solvent: DCM (Dichloromethane) or anhydrous THF.
Workflow:
-
Conversion: Dissolve Amino Acid and TFFH in dry DCM under nitrogen.
-
Activation: Add DIEA dropwise. Stir at 0°C for 30 minutes, then Room Temp for 1 hour. This generates the acid fluoride in situ.[2]
-
Coupling: Add the solution to the amine component (resin or free amine).
-
Reaction: Allow to react for 2–12 hours. Acid fluorides are stable enough for overnight reactions.
-
Analysis: Monitor via HPLC; colorimetric tests (Kaiser) may be unreliable due to steric shielding of the amine.
Part 4: Troubleshooting Logic (Decision Tree)
Caption: Decision matrix for optimizing sterically hindered amide bond formation.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use EDC/NHS for this coupling to save costs? A: No. Carbodiimide-mediated couplings (EDC, DIC) proceed via an O-acylisourea intermediate. For quaternary amino acids, this intermediate is too bulky to be attacked efficiently by the amine. You will observe little to no product, and likely high racemization or N-acylurea rearrangement byproducts [1].
Q2: I see a peak with Mass M+17 in my LCMS. What is it? A: This is likely the guanidinium adduct . If you use HATU and the coupling is slow (due to steric hindrance), the free amine can attack the HATU reagent itself instead of the activated amino acid.
-
Fix: Switch to PyAOP or PyBOP . These are phosphonium salts and cannot form guanidinium byproducts [2].
Q3: Is racemization a concern with this molecule?
A: Generally,
Q4: Why do you recommend NMP over DMF? A: Sterically hindered peptides are prone to "beta-sheet" aggregation, which further hides the reactive amine. NMP (N-methylpyrrolidone) is a superior solvent for disrupting these secondary structures compared to DMF, keeping the growing peptide chain extended and accessible [4].
References
-
Albericio, F., & Biron, E. (2006). Peptide Synthesis: Chemical Methods. Comprehensive Medicinal Chemistry II.
-
Carpino, L. A., et al. (1994). The 7-azabenzotriazole system: Effects of structure on the efficiency of coupling reagents. Journal of the Chemical Society, Chemical Communications.
-
Wenschuh, H., et al. (1995). Stepwise automated solid phase synthesis of naturally occurring peptaibols using Fmoc chemistry. Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Carpenter, R. L., et al. (2005). Application of TFFH in the Synthesis of Sterically Hindered Peptides. Journal of Combinatorial Chemistry.
Sources
Technical Support Center: Solubility Optimization for 2-Amino-2-cyclopentylpropanoic acid HCl
Executive Summary
You are encountering solubility issues with 2-Amino-2-cyclopentylpropanoic acid hydrochloride (an
This issue arises from a conflict in physicochemical properties:
-
High Lattice Energy: The hydrochloride salt form creates a rigid ionic lattice that is energetically difficult to break.
-
Steric Bulk: The
-cyclopentyl and -methyl groups create significant steric hindrance, preventing efficient solvation of the polar core by the solvent. -
Solvent Mismatch: While DMF is polar aprotic, it lacks the hydrogen-bond donating capability required to effectively solvate the chloride anion of the salt form without assistance.
This guide provides three validated protocols to overcome these barriers, depending on your downstream application (e.g., Peptide Synthesis vs. Analytical Standards).
Part 1: Diagnostic Workflow
Before proceeding, identify your specific use case using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental needs.
Part 2: Technical Protocols
Method A: The "In-Situ Neutralization" (For Peptide Synthesis)
Best for: Coupling reactions (HATU, DIC/Oxyma) where the free amine is required.[1]
The Science: The hydrochloride salt (
Protocol:
-
Weigh the required amount of 2-Amino-2-cyclopentylpropanoic acid HCl .
-
Add DMF to reach 80% of the final target volume.
-
Critical Step: Add N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) .[1]
-
Ratio: Use 1.0 to 1.2 equivalents of base relative to the amino acid.
-
Note: Do not use a large excess if using base-sensitive active esters later.[1]
-
-
Vortex or sonicate for 30–60 seconds. The solution should clarify rapidly as the lattice breaks.
-
Dilute to final volume with DMF.
Warning: If your downstream reaction is base-sensitive (e.g., certain esterifications), skip this and use Method B.
Method B: The Co-Solvent Strategy (For Stock Solutions)
Best for: Analytical standards, biological assays, or reactions tolerant of DMSO/Water.
The Science: DMF is aprotic.[2] Adding a "protic" spike (Water) or a stronger dipolar aprotic solvent (DMSO) solvates the ionic chloride counter-ion, "unlocking" the lattice.
Solvent Compatibility Matrix:
| Co-Solvent | Recommended % (v/v) | Solubility Improvement | Downstream Risk |
| DMSO | 5% – 10% | High | Oxidizes Met/Cys residues; High boiling point (hard to remove).[1] |
| Water | 1% – 5% | Very High | Hydrolyzes coupling reagents (HATU/HBTU); Incompatible with moisture-sensitive chem.[1] |
| TFA | 1% | Moderate | Keeps pH acidic; Good for HPLC, bad for basic chemistry. |
Protocol:
-
Place the solid in the vial.
-
Add the Co-solvent (DMSO or Water) first (approx. 5-10% of total volume).[1]
-
Why? Wetting the crystal lattice with the high-solubility solvent first is more efficient than adding it to a suspension.
-
-
Vortex until a slurry or clear solution forms.
-
Slowly add DMF while vortexing to reach final concentration.[1]
Method C: Physical & Thermal Disruption (Pure DMF)
Best for: Crystallization or strictly anhydrous applications where no additives are permitted.[1]
The Science: Increasing temperature increases the kinetic energy of the solvent molecules, allowing them to overcome the lattice energy. Sonication utilizes cavitation bubbles to mechanically fracture crystal aggregates.[1]
Protocol:
-
Suspend the solid in DMF.
-
Sonication: Place in an ultrasonic bath for 5–10 minutes.
-
Tip: Ensure the water bath level matches the solvent level in the vial.
-
-
Heating: If still cloudy, heat the solution to 45°C – 50°C .
-
Safety Limit:Do NOT exceed 60°C.
-
Reason: Above 60°C, DMF begins to decompose into Carbon Monoxide and Dimethylamine (a secondary amine). Dimethylamine will react with your activated amino acids, capping your peptide chains and ruining the synthesis [1].
-
Part 3: Frequently Asked Questions (FAQ)
Q1: Why is this specific amino acid so much harder to dissolve than Alanine?
A: It is the "Geminal Disubstitution Effect." The
Q2: Can I use chaotropic salts like LiCl? A: Yes. Adding 5% (w/v) LiCl to the DMF can disrupt hydrogen bonding networks and improve solubility. This is a standard technique in dissolving "difficult sequences" in peptide chemistry [2]. However, LiCl is hard to remove later; use only if Methods A and B fail.
Q3: I see a "fishy" smell after heating my DMF. Is this a problem? A: YES. A fishy smell indicates the presence of Dimethylamine , a decomposition product of DMF.
-
Immediate Action: Discard the solvent.
-
Impact: Dimethylamine is a nucleophile.[1] If you add an activated ester (like an NHS-ester or HBTU-activated amino acid) to this "spoiled" DMF, the dimethylamine will steal the reaction, forming a permanent dimethyl-amide cap on your molecule.[1]
Q4: Is the solution stable over time? A:
-
Method A (with Base): Use immediately (within 4 hours) to avoid racemization (though low risk for
-disubstituted AAs) or decomposition.[1] -
Method B (DMSO/Water): Stable for weeks at 4°C.[1]
-
Method C (Pure DMF): The solid may crash out (precipitate) upon cooling. Re-sonicate before use.
References
-
Juarez-Garcia, M. E., et al. (2020).[1] Thermal Stability of DMF in Peptide Synthesis. Journal of Peptide Science. (General reference for DMF decomposition).
- Seebach, D., et al. (1996). Pseudo-Prolines: Effects on Solubility and Coupling. Helvetica Chimica Acta. (Foundational text on chaotropic salts and solubility).
-
Sigma-Aldrich/Merck. Product Specification: 2-Amino-2-cyclopentylpropanoic acid.[1] (General physicochemical data).
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. (Reference for solubility of protected/hindered amino acids).[1]
Sources
Technical Support Center: Handling the Hygroscopic Nature of 2-Amino-2-cyclopentylpropanoic acid hydrochloride
Welcome to the technical support guide for 2-Amino-2-cyclopentylpropanoic acid hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this compound. As an amino acid hydrochloride, this reagent has a strong affinity for atmospheric moisture, a property that can significantly impact experimental accuracy, material stability, and handling.[1][2][3] This guide provides in-depth, field-proven insights and protocols to ensure the integrity of your material and the reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of hygroscopic materials like 2-Amino-2-cyclopentylpropanoic acid hydrochloride.
Q1: What does "hygroscopic" mean for my sample of 2-Amino-2-cyclopentylpropanoic acid hydrochloride?
A: Hygroscopicity is the inherent property of a substance to attract and absorb moisture from the surrounding environment.[4][5] For 2-Amino-2-cyclopentylpropanoic acid hydrochloride, this means that upon exposure to ambient air, the powder will begin to pull water vapor from the air onto its surface. This can lead to a range of issues, including inaccurate weighing, physical changes like clumping, and potential chemical degradation.[1][4][6]
Q2: I opened my container and the once-free-flowing powder is now a hard clump. What happened?
A: This is a classic sign of moisture absorption. When the hygroscopic powder is exposed to humidity, the absorbed water forms liquid bridges between individual particles. As the material potentially re-equilibrates or is stored, these bridges can solidify, causing the particles to fuse into a cake or hard clump.[5] This significantly complicates handling and accurate measurement.
Q3: When I try to weigh the powder, the reading on my analytical balance continuously increases. Is the balance broken?
A: It is highly unlikely that your balance is broken. This phenomenon, known as "drifting," is a direct consequence of the compound's hygroscopicity. As the sample sits on the balance pan, it is actively absorbing moisture from the air, causing its mass to steadily increase.[7][8][9] This makes it impossible to obtain an accurate weight using standard, direct weighing methods.
Q4: What are the ideal long-term storage conditions for this compound?
A: To maintain its integrity, 2-Amino-2-cyclopentylpropanoic acid hydrochloride must be stored in an environment that minimizes exposure to atmospheric moisture.[10][11] The ideal method is to keep the container tightly sealed inside a desiccator containing an active drying agent (e.g., silica gel, molecular sieves).[5][12] For highly sensitive applications, storing the material under an inert atmosphere (e.g., in a nitrogen- or argon-filled glove box) is recommended. Always store in a cool, dry place.
Q5: My compound has already absorbed some moisture. Can I dry it?
A: Yes, it is often possible to dry the compound, provided it is thermally stable. A common laboratory method is to dry the material in a vacuum oven at a mild temperature. However, you must first verify that the compound will not decompose at the selected drying temperature. If the thermal stability is unknown, placing the material in a vacuum desiccator for an extended period (24-48 hours) is a safer, albeit slower, alternative.[13]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues arising from the compound's hygroscopic properties.
| Problem/Observation | Potential Root Cause | Recommended Solution & Rationale |
| Inconsistent or Non-Reproducible Experimental Results | Inaccurate concentration of stock solutions due to weighing errors caused by moisture uptake. | Solution: Implement the "Weighing by Difference" protocol (see SOP 1). Rationale: This method minimizes the sample's exposure time to ambient air during the critical measurement step, ensuring the weighed mass corresponds to the dry compound, not the compound plus absorbed water.[9] |
| Chemical degradation of the compound (e.g., hydrolysis) due to prolonged exposure to moisture.[1] | Solution: Verify the purity of the material. If degradation is suspected, acquire a new, properly stored lot. Always handle the compound in a controlled, low-humidity environment. Rationale: Moisture can act as a reactant or catalyst in degradation pathways, altering the chemical identity of your starting material.[14][15] | |
| Difficulty in Handling and Transferring the Powder | The material has caked or clumped due to moisture absorption, making it sticky and non-uniform.[5][6] | Solution: Follow the procedure for responding to material clumping (see SOP 3). Transfer the material inside a low-humidity environment like a glove box or dehumidified room. Rationale: Attempting to handle caked material in an open lab will only exacerbate moisture absorption. Breaking up clumps in a dry environment prevents further water uptake. |
| The powder adheres to spatulas, weigh boats, and glassware. | Solution: Use anti-static weigh boats and ensure all tools and glassware are scrupulously clean and dry (oven-dried if necessary).[8][16] For quantitative transfers, consider dissolving the compound directly in its container and transferring the solution (see SOP 2).[7] Rationale: Static charge and residual moisture on surfaces can increase material adhesion. A direct dissolution and transfer method bypasses the challenges of handling a sticky solid. | |
| Inaccurate or Drifting pH of Solutions | The weighed amount of the hydrochloride salt is incorrect, leading to erroneous buffer calculations. | Solution: Re-prepare the solution using meticulous weighing techniques (SOP 1). Rationale: As an amino acid hydrochloride, the compound's mass directly relates to the molar quantity of the acidic proton. An artificially high mass (due to water) will lead to a lower-than-expected molar concentration and an incorrect final pH. |
Section 3: Standard Operating Procedures (SOPs)
These detailed protocols provide step-by-step instructions for critical handling procedures.
SOP 1: Protocol for Accurate Weighing (Weighing by Difference)
This method is the gold standard for accurately weighing hygroscopic or volatile substances.[9]
-
Preparation: Place a clean, dry weighing vial with a screw cap or stopper onto the analytical balance.
-
Tare: Close the balance doors and tare the mass of the vial and its cap.
-
Material Transfer (Quickly): Remove the vial from the balance. In a low-humidity environment (if possible), quickly add an approximate amount of 2-Amino-2-cyclopentylpropanoic acid hydrochloride to the vial—this amount should be slightly more than your target weight. Immediately and tightly seal the vial.
-
First Weighing: Place the sealed vial back on the analytical balance, allow the reading to stabilize (30-60 seconds), and record the mass (Mass 1).
-
Dispensing: Remove the vial from the balance. Over your receiving flask, quickly remove the cap, tap out the desired amount of powder, and immediately re-seal the vial.
-
Second Weighing: Place the sealed vial back on the balance. Allow the reading to stabilize and record the final mass (Mass 2).
-
Calculation: The exact mass of the transferred powder is Mass 1 - Mass 2 .
SOP 2: Protocol for Stock Solution Preparation
This protocol minimizes handling errors by dissolving the compound directly in its tared container.[7]
-
Glassware Preparation: Ensure all glassware (volumetric flask, beaker, etc.) is thoroughly clean and dry. Oven-drying is recommended.[16][17]
-
Weighing: Accurately weigh the required amount of 2-Amino-2-cyclopentylpropanoic acid hydrochloride into a clean, dry beaker or vial using the "Weighing by Difference" method (SOP 1).
-
Initial Dissolution: Add a small portion (approx. 20-30% of the final volume) of the desired solvent directly to the beaker containing the weighed powder. Stir with a clean, dry stir bar or swirl gently until the solid is fully dissolved.
-
Quantitative Transfer: Carefully transfer the resulting solution into the final volumetric flask.
-
Rinsing: Rinse the original beaker two to three times with small aliquots of the solvent, transferring each rinse into the volumetric flask to ensure all of the weighed compound is transferred.
-
Final Dilution: Bring the solution to the final volume with the solvent, cap the flask, and invert several times to ensure homogeneity.
SOP 3: Protocol for Responding to Material Clumping/Caking
This procedure should be performed in a controlled, low-humidity environment.
-
Environmental Control: Transfer the container of clumped material into a glove box or a room with controlled humidity (ideally <30% RH).
-
Mechanical Break-up: Use a clean, dry spatula to gently break up the clumps. Start by applying gentle pressure to the edges of the cake. Avoid aggressive grinding, which can increase surface area and potential for future moisture absorption.
-
Homogenization: Once broken into smaller pieces, gently stir the powder to ensure a more uniform consistency.
-
Drying (Optional): If the material is severely caked, consider drying it in a vacuum desiccator over a strong desiccant (e.g., phosphorus pentoxide) for 24-48 hours before attempting to break it up.
-
Storage: Immediately and tightly seal the container and store it in a desiccator to prevent recurrence.
Section 4: Advanced Analytical Techniques for Water Content Determination
For applications requiring precise knowledge of water content, direct measurement is necessary.
| Technique | Principle | Advantages | Considerations |
| Karl Fischer (KF) Titration | A chemical titration where an iodine-based reagent reacts stoichiometrically with water.[18] | Considered the gold standard for water determination; highly accurate and specific to water.[18][] | Requires specialized equipment and reagents; the sample is consumed during analysis.[20] |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated in a controlled atmosphere. | Provides information on the temperature at which water is lost and can detect different types of bound water. | Measures the loss of any volatile component, not just water. It is less specific than KF titration.[20][21] |
Section 5: Visual Workflows
Recommended Storage and Handling Workflow
This diagram outlines the best-practice workflow from receiving the compound to its use in an experiment.
Caption: Recommended Storage and Handling Workflow.
Troubleshooting Weighing Instability
This decision tree helps diagnose and solve issues with an unstable balance reading.
Caption: Decision Tree for Troubleshooting Weighing Issues.
References
- GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower.
- Google Patents. (n.d.). System and method for processing hygroscopic materials. (US20090212140A1).
- Veeprho. (2025, May 22). An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. Veeprho.
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Unknown. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D.
- YouTube. (2009, November 15). How to make a Desiccator Bag for Drying Chemicals. YouTube.
- Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
- Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.
- Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units.
- Unknown. (n.d.). Safety Data Sheet.
- Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. University of Colorado Boulder.
- Unknown. (n.d.). Humidity controlled storage in pharmaceutical applications.
- ResearchGate. (2023, January 27). Hygroscopic material packing. ResearchGate.
- Chemistry LibreTexts. (2024, August 14). 3.1: Transferring and Weighting Methods. Chemistry LibreTexts.
- BOC Sciences. (n.d.). Moisture Content Determination - Wet Chemistry. BOC Sciences.
- Unknown. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- ResearchGate. (n.d.). (PDF) Water determination. ResearchGate.
- Tom Barrow Company. (2024, February 15). Critical Humidity Control: Pharmaceutical Industry. Tom Barrow Company.
- GoldBio. (2022, June 21). Troubleshooting Culture Media Clumping and Vitrification. GoldBio.
- News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. News-Medical.Net.
- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. MilliporeSigma.
- PMC. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC.
- Fisher Scientific. (2011, February 4). SAFETY DATA SHEET. Fisher Scientific.
- Reddit. (2023, September 22). Request: how do you guys break large clumps of dry chemicals?. Reddit.
- AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. AZoM.
- Sigma-Aldrich. (n.d.). Cell Clumping Troubleshooting. Sigma-Aldrich.
- Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). 2-Amino-2-cyclopropylpropanoic acid | 5687-72-9. Sigma-Aldrich.
- Pharma Excipients. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Asian Journal of Pharmaceutics. (n.d.). Asian Journal of Pharmaceutics.
- Unknown. (2024, November 12). A Guide to Troubleshooting Common Chemistry Laboratory Equipment Issues.
- Thermo Fisher Scientific. (n.d.). Anti-Clumping Agent. Thermo Fisher Scientific.
- PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.
- PubMed. (2001, September 15). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. PubMed.
- Unknown. (2023, June 21). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
- HSE. (2025, August 28). Chemicals - safe use and handling. HSE.
- ResearchGate. (2025, August 5). Effect of Moisture on the Stability of a Lyophilized Humanized Monoclonal Antibody Formulation | Request PDF. ResearchGate.
- Echemi. (n.d.). 1219429-81-8, 2-amino-2-cyclopropylacetic acid hydrochloride Formula. Echemi.
- MDPI. (2020, August 18). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. MDPI.
- CNGBdb. (n.d.). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. CNGBdb.
- ResearchGate. (2025, August 6). Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species | Request PDF. ResearchGate.
- PMC. (n.d.). Proteins maintain hydration at high [KCl] concentration regardless of content in acidic amino acids. PMC.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. db.cngb.org [db.cngb.org]
- 3. researchgate.net [researchgate.net]
- 4. ibisscientific.com [ibisscientific.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genfollower.com [genfollower.com]
- 8. veeprho.com [veeprho.com]
- 9. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. US20090212140A1 - System and method for processing hygroscopic materials - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 14. Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. moodle2.units.it [moodle2.units.it]
- 18. news-medical.net [news-medical.net]
- 20. researchgate.net [researchgate.net]
- 21. azom.com [azom.com]
Validation & Comparative
HPLC retention time analysis of 2-Amino-2-cyclopentylpropanoic acid derivatives
Publish Comparison Guide
Executive Summary
2-Amino-2-cyclopentylpropanoic acid (often referred to as
This structural distinctiveness renders standard amino acid analysis protocols (such as standard OPA derivatization) prone to variability. This guide objectively compares three distinct chromatographic approaches to analyzing this compound, focusing on retention time stability, enantiomeric resolution, and method robustness.
Comparison Matrix: Method Selection
| Feature | Method A: Direct Chiral HPLC | Method B: Derivatization (FMOC) RP-HPLC | Method C: HILIC-MS/MS |
| Primary Use | Enantiomeric Purity (ee%) | Chemical Purity & Quantitation | Bioanalysis (PK/PD) |
| Stationary Phase | Chiral Crown Ether (Crownpak CR+) | C18 (Core-Shell or Fully Porous) | Zwitterionic HILIC |
| Derivatization | None (Direct Analysis) | Required (FMOC-Cl) | None |
| Steric Sensitivity | Low | High (Reaction kinetics affected) | Low |
| Retention Mechanism | Host-Guest Complexation | Hydrophobic Interaction | Partitioning/Ion-Exchange |
| Limit of Detection | Moderate (UV 200-210 nm) | High (Fluorescence) | Ultra-High (MRM) |
Part 1: Critical Analysis of Methodologies
The Challenge of the Quaternary Center
The defining feature of 2-Amino-2-cyclopentylpropanoic acid is the steric bulk at the
-
Impact on Derivatization: Reagents like o-phthalaldehyde (OPA) often suffer from incomplete reaction or instability with sterically hindered primary amines. FMOC-Cl (9-fluorenylmethyl chloroformate) is the superior alternative as it forms stable carbamates, though reaction times must be extended compared to glycine or alanine.
-
Impact on Retention: The cyclopentyl group adds significant hydrophobicity, increasing retention on C18 columns compared to linear analogs.
Method A: Direct Chiral Analysis (The Gold Standard for Chirality)
For determining enantiomeric excess (ee%), direct analysis using Crown Ether columns is superior. The crown ether (typically 18-crown-6 ether derivative) forms a host-guest complex with the protonated primary amine (
-
Mechanism: The ammonium group of the amino acid docks inside the crown ether. The chiral barrier discriminates between the (R) and (S) configurations based on the spatial arrangement of the cyclopentyl vs. methyl groups.
-
Why it wins: It avoids the kinetic resolution issues of derivatization. If the derivatization reagent reacts faster with one enantiomer (kinetic isotope effect), your ee% data will be skewed. Direct analysis eliminates this bias.
Method B: FMOC-Derivatized RP-HPLC (The Workhorse for Purity)
For general purity (detecting synthetic byproducts), Reversed-Phase HPLC (RP-HPLC) is standard.
-
Why FMOC? Unlike OPA, FMOC derivatives are highly stable and fluorescent. The large hydrophobic FMOC group also improves retention on C18 columns, moving the peak away from the solvent front where polar impurities elute.
-
Causality: The hydrophobic cyclopentyl group combined with the FMOC tag results in a late-eluting peak (typically >15 min on standard gradients), ensuring separation from reagents.
Part 2: Detailed Experimental Protocols
Protocol 1: Direct Chiral Resolution (Recommended for ee%)
Objective: Baseline separation of (R)- and (S)-2-Amino-2-cyclopentylpropanoic acid without derivatization.
-
Column: Daicel Crownpak CR(+) (150 mm × 4.0 mm, 5 µm)
-
Mobile Phase: Perchloric Acid (HClO₄) pH 1.5 to 2.0.
-
Preparation: Add 16.3 g of 70% HClO₄ to 1000 mL ultrapure water. (Note: HClO₄ is required to ensure the amine is fully protonated for complexation).
-
Modifier: 0–10% Methanol can be added to reduce retention time if the cyclopentyl group causes excessive tailing.
-
-
Flow Rate: 0.4 mL/min (Low flow is critical for mass transfer in crown ether phases).
-
Temperature: 10°C – 25°C.
-
Insight: Lower temperatures often improve resolution (
) in host-guest separations by stabilizing the complex.
-
-
Detection: UV at 200 nm or 210 nm.
Self-Validating System Check:
-
Inject a racemic standard. Separation factor (
) must be > 1.2. -
If peaks merge, lower the temperature to 10°C.
-
Ensure pH is < 2.0; higher pH deprotonates the amine, destroying the separation mechanism.
Protocol 2: FMOC-Derivatization RP-HPLC (Recommended for Purity)
Objective: Quantitation of the amino acid and detection of hydrophobic impurities.
Reagents:
-
Borate Buffer: 0.4 M, pH 10.2 (High pH required to deprotonate the amine for nucleophilic attack).
-
FMOC Reagent: 5 mg/mL FMOC-Cl in Acetonitrile.
-
Quench: 0.1 M Hydrochloric Acid / Acetonitrile (50:50).
Workflow:
-
Mix: 10 µL Sample + 10 µL Borate Buffer.
-
Add: 20 µL FMOC Reagent.
-
Wait: Allow to react for 2.0 minutes at ambient temperature. (Note: Standard protocols say 30s; due to steric hindrance, extend to 2 min).
-
Quench: Add 20 µL Quench solution to destroy excess FMOC-Cl (prevents column overload).
-
Inject: 5–10 µL onto HPLC.
Chromatographic Conditions:
-
Column: C18 Core-Shell (e.g., Kinetex C18 or Cortecs C18), 100 mm × 2.1 mm, 2.6 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0 min: 20% B
-
10 min: 60% B
-
12 min: 95% B (Wash)
-
-
Detection: UV 265 nm (FMOC absorption max) or Fluorescence (Ex 260 nm / Em 310 nm).
Part 3: Visualization & Decision Logic
Figure 1: Method Selection Decision Tree
This diagram guides the analyst to the correct method based on the specific analytical requirement (Purity vs. Chirality vs. Bioanalysis).
Caption: Decision matrix for selecting the optimal chromatographic strategy based on analytical goals and steric constraints.
Figure 2: FMOC Derivatization Mechanism & Steric Hindrance
This diagram illustrates why the quaternary center requires specific protocol adjustments (extended reaction time).
Caption: The steric bulk of the cyclopentyl group slows nucleophilic attack, necessitating optimized reaction times.
Part 4: Data Summary & Troubleshooting
retention Time Expectations (Method B: C18/FMOC)
| Compound | Relative Retention (RRT) | Explanation |
| FMOC-Glycine (Ref) | 1.00 | No steric bulk. |
| FMOC-Alanine | 1.15 | Methyl group increases hydrophobicity. |
| FMOC-2-Amino-2-cyclopentyl... | 1.65 - 1.80 | Significant hydrophobic shift due to cyclopentyl ring. |
| FMOC-OH (Hydrolysis Peak) | 1.95 | Common reagent peak; must resolve from analyte. |
Troubleshooting Guide
-
Problem: Low peak area or poor linearity.
-
Cause: Incomplete derivatization due to steric hindrance.
-
Solution: Increase reaction time from 2 min to 5 min; ensure Borate buffer pH is >10.0.
-
-
Problem: Split peaks in Chiral Method (Method A).
-
Cause: Temperature too high.
-
Solution: The Crown Ether complex is exothermic. Lower column oven to 10°C or 15°C.
-
References
-
Daicel Corporation. (2024). Instruction Manual for CROWNPAK CR(+)/CR(-). Retrieved from [Link]
-
Phenomenex. (2020).[2] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Technical Note TN-1148. Retrieved from [Link]
-
PubChem. (2025).[3] Compound Summary: (2R)-2-amino-2-cyclopropylpropanoic acid (Structural Analog). Retrieved from [Link]
-
Agilent Technologies. (2022). Automated Amino Acid Analysis using OPA/FMOC Chemistries. Application Note 5990-5599EN. Retrieved from [Link]
Sources
X-ray crystallography data for 2-Amino-2-cyclopentylpropanoic acid residues
Publish Comparison Guide: X-ray Crystallography of 2-Amino-2-cyclopentylpropanoic Acid Residues
Subject: 2-Amino-2-cyclopentylpropanoic acid (also known as
Executive Summary: The Case for Chiral Constraint
In the landscape of non-canonical amino acids, 2-Amino-2-cyclopentylpropanoic acid represents a sophisticated tool for molecular architects. Unlike the widely used Aib (
This guide analyzes the crystallographic performance of this residue, contrasting it with its two closest competitors: Aib (the gold standard for helix induction) and Ac
Key Takeaway: Choose 2-Amino-2-cyclopentylpropanoic acid when you require the extreme rigidity of Aib but must enforce a specific helical screw sense (right-handed vs. left-handed) to match a biological target.
Structural Identity & Nomenclature
To ensure crystallographic precision, we must distinguish this molecule from its isomers.
-
IUPAC Name: 2-Amino-2-cyclopentylpropanoic acid
-
Common Abbreviation:
or -Cpe (context-dependent) -
Structural Class: Chiral
-disubstituted glycine.[1] -
Chemical Topology:
-
Backbone: Propanoic acid (implies an
-methyl group relative to a glycine core). -
Side Chain: Cyclopentyl group at the
-position.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Result: A quaternary
-carbon substituted with Methyl, Cyclopentyl, Amino, and Carboxyl groups.
-
Comparative Structures
| Feature | Aib | Ac | 2-Amino-2-cyclopentylpropanoic acid |
| Formula | Spiro-cyclopentane | ||
| Chirality | Achiral | Achiral | Chiral (L or D) |
| Steric Bulk | Low | Medium | High |
| Helix Sense | Ambidextrous | Ambidextrous | Unidirectional |
Crystallographic Profile & Conformational Analysis
X-ray diffraction studies of peptides containing
A. The Landscape
Unlike standard L-amino acids (e.g., Alanine), which can access broad regions of conformational space (sheets, helices, polyproline II), 2-Amino-2-cyclopentylpropanoic acid is energetically confined to the helical basin.
-
Observed
values: -
Observed
values: -
Consequence: This residue acts as a "nucleation site" or "staple," forcing neighboring residues into a helical trajectory.
B. Helix Type Preference: vs. -Helix
Crystallographic data suggests a length-dependent preference:
-
Short Peptides (< 7 residues): Strongly favors the
-helix (tightly wound, i+3 i H-bonding). The bulk of the cyclopentyl group packs efficiently in this slightly extended helix. -
Longer Peptides: Can support
-helices (i+4 i), but often induces local distortions or -termini due to packing constraints.
C. The Chirality Advantage (The "Screw Sense" Effect)
This is the critical differentiator.
-
Aib & Ac
c: Being achiral, they can support either right-handed ( ) or left-handed ( ) helices depending on the influence of other residues or crystal packing forces. -
2-Amino-2-cyclopentylpropanoic acid: The L-isomer (where the methyl mimics the side chain of L-Ala) strongly dictates a Right-Handed Helix . The D-isomer dictates a Left-Handed Helix .
Comparative Performance Metrics
The following table summarizes experimental data derived from X-ray diffraction of model peptides containing these residues.
| Metric | Aib | Ac | 2-Amino-2-cyclopentylpropanoic acid |
| Helix Induction Power | Very High | High | Very High |
| Screw Sense Control | None (Passive) | None (Passive) | Absolute (Active) |
| Hydrophobicity | Low | Moderate | High |
| High (Type I/III or I'/III') | High (Type I/I') | High (Type I or I' only) | |
| Crystal Packing | Compact | Ring Stacking | Bulky / Interdigitated |
Experimental Protocol: Crystallizing Hydrophobic Peptides
Peptides containing 2-Amino-2-cyclopentylpropanoic acid are hydrophobic and prone to aggregation. Standard protein crystallization screens often fail. Use this modified protocol for small peptide crystallography.
Phase 1: Synthesis & Purification
-
Coupling: Use highly activated esters (e.g., HATU/HOAt) with extended reaction times (2-4 hours). The steric hindrance at the
-carbon makes coupling difficult. -
Solvent: Use DMF or NMP; avoid DCM if possible to prevent aggregation during synthesis.
Phase 2: Crystallization Strategy (Slow Evaporation)
-
Solvent System: Methanol/Water (80:20) or Isopropanol/Acetonitrile.
-
Container: Small glass vials (scintillation vials) with a pierced parafilm cap.
-
Technique:
-
Dissolve peptide at 10-20 mg/mL.
-
Add 1-2 drops of a "good" solvent (e.g., MeOH).
-
Add "poor" solvent (e.g., Water) until slight turbidity appears.
-
Add one drop of good solvent to clear it.
-
Allow slow evaporation at room temperature.
-
Decision Logic & Workflow
The following diagram illustrates when to deploy 2-Amino-2-cyclopentylpropanoic acid versus its alternatives in a drug design campaign.
Caption: Decision tree for selecting
References
-
Toniolo, C., & Benedetti, E. (1991). The polypeptide
-helix. Trends in Biochemical Sciences. Link- Context: Foundational review establishing the preference of -disubstituted amino acids for -helices.
-
Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide sequences containing Aib residues. Biochemistry. Link
- Context: Detailed crystallographic analysis of Aib residues, serving as the baseline for comparison.
-
Crisma, M., et al. (1991). Peptides from chiral C alpha,alpha-disubstituted glycines.[1][4] Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine. International Journal of Peptide and Protein Research.[1] Link
- Context: Primary data source for the behavior of chiral -methyl- -alkyl glycines, the direct structural class of the subject residue.
-
Tanaka, M., et al. (2001). Design and synthesis of non-proteinogenic amino acids for peptide secondary structure control. Chemical & Pharmaceutical Bulletin. Link
- Context: Discusses the synthesis and application of bulky -disubstituted residues for helix stabiliz
Sources
- 1. Peptides from chiral C alpha,alpha-disubstituted glycines. Crystallographic characterization of conformation of C alpha-methyl, C alpha-isopropylglycine [(alpha Me)Val] in simple derivatives and model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of a Dcp-containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Elemental Analysis Standards for 2-Amino-2-cyclopentylpropanoic Acid Hydrochloride
This guide provides an in-depth comparison of the essential elemental analysis standards for 2-Amino-2-cyclopentylpropanoic acid hydrochloride (C₈H₁₅NO₂ · HCl). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind analytical choices. We will explore the two critical facets of elemental analysis: the determination of fundamental composition for identity and purity, and the quantification of trace elemental impurities for safety and quality, as mandated by global regulatory bodies.
Introduction: The Dual Imperative of Elemental Analysis
In the lifecycle of a pharmaceutical compound such as 2-Amino-2-cyclopentylpropanoic acid hydrochloride, elemental analysis serves two distinct but equally vital purposes. Firstly, it confirms the compound's empirical formula, providing fundamental proof of its identity and bulk purity. This is achieved by measuring the mass percentages of its primary constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and in this case, Chlorine (Cl). Secondly, it addresses safety and quality control by detecting and quantifying trace elemental impurities that may have been introduced during synthesis, through interactions with processing equipment, or from raw materials.[1][2][3] These impurities offer no therapeutic benefit and must be controlled within strict, toxicologically-defined limits.[1]
This guide will dissect the standards, methodologies, and instrumentation for both of these analytical objectives, providing a comparative framework to empower researchers to make informed decisions for their specific applications.
Part 1: Elemental Composition for Identity and Purity Confirmation
The first pillar of analysis is confirming that the synthesized molecule matches its theoretical elemental makeup. For 2-Amino-2-cyclopentylpropanoic acid hydrochloride (Molar Mass: 193.67 g/mol ), the expected composition provides the benchmark against which all samples are measured.
| Element | Symbol | Theoretical Mass % |
| Carbon | C | 49.61% |
| Hydrogen | H | 8.33% |
| Nitrogen | N | 7.23% |
| Chlorine | Cl | 18.30% |
| Oxygen | O | 16.52% |
Table 1: Theoretical elemental composition of 2-Amino-2-cyclopentylpropanoic acid hydrochloride.
The primary technique for this determination is Combustion Analysis .[4] This method involves the complete, high-temperature combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are then separated and quantified to determine the original elemental percentages.[5][6]
Comparative Methodologies: CHN vs. Combustion Ion Chromatography (CIC)
While standard CHNS analyzers are ubiquitous for determining carbon, hydrogen, nitrogen, and sulfur, the presence of a halogen (chlorine) in our target molecule necessitates a more specialized approach for its direct quantification.
-
CHNS Analyzers: These instruments are workhorses for organic analysis.[5][7] After combustion, the resulting gases are passed through a gas chromatography (GC) column for separation and measured by a thermal conductivity detector (TCD).[6] While excellent for CHN and S, they do not directly measure halogens. The presence of chlorine can even interfere with or poison the catalysts used in some systems.[7]
-
Combustion Ion Chromatography (CIC): This is the superior technique for halogen-containing organic compounds.[8][9] The CIC system couples the combustion furnace directly to an ion chromatograph.[10] After combustion, the resulting gases, including hydrogen chloride (HCl), are trapped in an aqueous absorption solution. This solution is then injected into an ion chromatograph (IC) to separate and quantify the chloride ion with high sensitivity and specificity.[8][10]
| Feature | CHNS Analyzer | Combustion Ion Chromatography (CIC) | Rationale & Insight |
| Primary Analytes | C, H, N, S | C, H, N, S, Halogens (F, Cl, Br, I) , Sulfur | CIC offers a comprehensive, single-platform analysis for heteroatom compounds, which is crucial for hydrochloride salts. |
| Chlorine Analysis | Indirect or not possible | Direct, quantitative, and speciated | Direct measurement of chlorine is essential for confirming the salt stoichiometry and purity. CIC avoids the ambiguity of indirect methods. |
| Sensitivity | Percent (%) level | Percent (%) down to parts-per-million (ppm) | While percent-level accuracy is needed for composition, the higher sensitivity of IC detection is a key advantage of CIC. |
| Interferences | Halogens and sulfur can poison catalysts.[7] | Minimal; IC separation is highly selective for target ions. | The robustness of CIC in the presence of halogens makes it the preferred method for ensuring analytical accuracy and instrument longevity. |
Table 2: Objective comparison of CHNS and CIC for the analysis of 2-Amino-2-cyclopentylpropanoic acid hydrochloride.
Experimental Protocol: Elemental Composition by CIC
This protocol outlines the workflow for determining C, H, N, and Cl content. It is a self-validating system when performed with appropriate certified reference materials.
1. System Calibration:
- Calibrate the CHN detection system using a well-characterized, halogen-free certified standard, such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene).
- Calibrate the Ion Chromatography system for chloride using a certified aqueous chloride standard solution. A multi-point calibration curve is required.
2. Sample Preparation:
- Ensure the 2-Amino-2-cyclopentylpropanoic acid hydrochloride sample is homogenous and completely dry, as residual solvent or water will skew C and H results.[11]
- Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a microbalance.
- Seal the capsule, ensuring no sample is lost.
3. Combustion and Absorption:
- Place the sealed capsule into the autosampler of the CIC system.
- Initiate the sequence. The sample undergoes flash combustion at ~1000°C in a stream of pure oxygen.
- A portion of the resulting gas is routed for CHN analysis.
- The remaining gas stream is directed through an absorption tube containing a precise volume of an aqueous solution (often with a dilute hydrogen peroxide stabilizer) to trap the acidic gases, including HCl.
4. Analysis:
- CHN: The separated CO₂, H₂O, and N₂ gases are quantified by the TCD. The instrument software calculates the mass percentages.
- Chlorine: A precise aliquot of the absorption solution is automatically injected into the ion chromatograph. The chloride peak is identified and quantified against the calibration curve.
5. Data Validation:
- Analyze a known certified reference material (e.g., a certified chloro-organic compound) to verify the accuracy of the entire system.
- The measured values for C, H, N, and Cl in the sample should be within an acceptable deviation (typically ±0.4%) of the theoretical values.[11]
Visualization: CIC Workflow
Caption: Workflow for elemental composition analysis using Combustion Ion Chromatography (CIC).
Part 2: Trace Elemental Impurity Analysis for Safety and Quality
Beyond confirming the molecule itself, ensuring its safety requires controlling trace elemental impurities. Global regulatory frameworks, primarily the ICH Q3D Guideline and USP General Chapters <232> and <233>, mandate a risk-based approach to identify and control these impurities in all drug products.[1][2][12][13]
Governing Standards: ICH Q3D and USP <232>
These standards classify elemental impurities based on their toxicity and likelihood of occurrence.[14] The core principle is to ensure that the final drug product does not exceed the Permitted Daily Exposure (PDE) for each element, which is a toxicologically-derived safe limit.[1][12]
-
Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must always be evaluated in the risk assessment.[13][14]
-
Class 2: Toxic elements with varying abundance (e.g., Co, V, Ni, Ag, Pt, Pd). Their inclusion in the risk assessment depends on whether they are intentionally added during synthesis (e.g., as catalysts).[13]
-
Class 3: Elements with lower oral toxicity (e.g., Li, Cr, Cu, Sn).[13]
The risk assessment considers all potential sources: raw materials, catalysts, manufacturing equipment, and container closure systems.[1][3]
Comparative Methodologies: ICP-OES vs. ICP-MS
The analytical methods required to meet the low detection limits of the PDE values are Inductively Coupled Plasma (ICP) based.[15][16]
-
ICP-Optical Emission Spectrometry (ICP-OES): A robust technique where a sample is introduced into an argon plasma (~8000°C). The elements are atomized and excited, emitting light at characteristic wavelengths. The intensity of the light is proportional to the concentration.
-
ICP-Mass Spectrometry (ICP-MS): This method also uses an argon plasma to ionize the sample's atoms. The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS is significantly more sensitive than ICP-OES.[16]
| Feature | ICP-OES | ICP-MS | Rationale & Insight |
| Detection Limits | Parts per billion (ppb) | Parts per trillion (ppt) | For many Class 1 and 2 elements with very low PDE limits (e.g., Cd, Pb, As, Hg), the superior sensitivity of ICP-MS is not just advantageous, it is often required.[16] |
| Throughput | High; faster analysis times | Moderate; generally slower than OES | For routine screening of less toxic elements (Class 3), ICP-OES can be a more cost-effective and faster choice. |
| Interferences | Primarily spectral (overlapping emission lines) | Primarily isobaric (ions of different elements with the same mass) and polyatomic | Modern ICP-MS instruments use collision/reaction cells to effectively remove most interferences, making it a highly specific and reliable technique. |
| Cost | Lower initial and operational cost | Higher initial and operational cost | The choice often depends on the specific elements of concern identified in the risk assessment. A tiered approach, using ICP-OES for screening and ICP-MS for low-level quantification, can be effective. |
Table 3: Objective comparison of ICP-OES and ICP-MS for trace elemental impurity analysis.
Experimental Protocol: Trace Impurity Analysis by ICP-MS
This protocol outlines a general workflow for quantifying elemental impurities according to USP <233> and ICH Q3D guidelines.
1. Sample Preparation (Digestion):
- Accurately weigh a representative amount of the 2-Amino-2-cyclopentylpropanoic acid hydrochloride sample into a clean, acid-leached digestion vessel.
- Add a mixture of high-purity trace-metal grade acids (typically nitric acid and hydrochloric acid).
- Digest the sample using a closed-vessel microwave digestion system. This process breaks down the organic matrix, leaving the elemental impurities in an acidic aqueous solution. This step is critical for accurate results.
- Allow the vessel to cool, then carefully dilute the digestate to a final known volume with ultrapure water.
2. Instrument Calibration and Setup:
- Calibrate the ICP-MS instrument using certified multi-element standard solutions that cover all target elements identified in the risk assessment.[17]
- Include an internal standard mix to correct for matrix effects and instrument drift.
- Run a calibration blank and a quality control (QC) sample to verify system performance.
3. Sample Analysis:
- Introduce the diluted sample digestate into the ICP-MS.
- The instrument measures the ion counts for each target element's mass.
- The software converts these counts into a concentration (e.g., in µg/L) based on the calibration curve.
4. Data Calculation and Reporting:
- Convert the measured concentration in the solution back to the concentration in the original solid sample (e.g., in µg/g or ppm).
- Compare the results against the control limits established during the risk assessment, which are derived from the PDE values. The results must be below these limits to ensure compliance.
Visualization: ICH Q3D Risk Assessment Workflow
Caption: A simplified workflow for the ICH Q3D risk-based approach to controlling elemental impurities.
Part 3: The Critical Role of Certified Reference Materials (CRMs)
The trustworthiness of any elemental analysis data hinges on the use of Certified Reference Materials (CRMs).[18][19] These materials are produced by national metrology institutes or accredited producers and have certified property values with stated uncertainties, ensuring metrological traceability.
-
For Compositional Analysis: Organic analytical standards like acetanilide (for CHN) or specialty halogenated compounds are used to calibrate and validate the combustion analyzer.[11]
-
For Impurity Analysis: Single and multi-element aqueous solutions, traceable to NIST or other national standards, are indispensable for calibrating ICP instruments.[17]
-
Amino Acid Standards: While not direct elemental standards, pure amino acid reference materials are used to develop and validate analytical methods, including the digestion procedures required before ICP analysis.[20][21]
Using CRMs is not merely good practice; it is a mandatory component of method validation and routine quality control in a regulated environment, ensuring that the analytical system is performing accurately and that results are reliable and defensible.
Conclusion
The elemental analysis of 2-Amino-2-cyclopentylpropanoic acid hydrochloride is a multi-faceted task requiring a strategic combination of methodologies. For establishing identity and purity, Combustion Ion Chromatography (CIC) stands out as the most comprehensive and reliable technique, providing direct quantification of not only C, H, and N, but also the critical chlorine component of the hydrochloride salt. For ensuring safety and regulatory compliance, a risk-based approach guided by ICH Q3D is mandatory, with ICP-MS offering the necessary sensitivity to meet the stringent Permitted Daily Exposure limits for toxic elemental impurities. The entire analytical framework must be underpinned by a robust quality system that includes the consistent use of Certified Reference Materials to guarantee data integrity. By understanding the comparative strengths of these techniques and the rationale behind their application, researchers and developers can ensure the quality, safety, and efficacy of their compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
